molecular formula C13H18N2O5 B563219 Corynecin III CAS No. 18048-95-8

Corynecin III

Cat. No.: B563219
CAS No.: 18048-95-8
M. Wt: 282.29 g/mol
InChI Key: IUBVSPMUTLUQHL-VXGBXAGGSA-N
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Description

Corynecin III is a C-nitro compound.
This compound has been reported in Corynebacterium with data available.

Properties

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-8(2)13(18)14-11(7-16)12(17)9-3-5-10(6-4-9)15(19)20/h3-6,8,11-12,16-17H,7H2,1-2H3,(H,14,18)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBVSPMUTLUQHL-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877272
Record name DIMETHYLAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18048-95-8
Record name DIMETHYLAMPHENICOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling Corynecin III: A Technical Guide to its Discovery, Isolation, and Characterization from Corynebacterium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin III, a naturally occurring antibiotic, belongs to a family of compounds structurally related to chloramphenicol. First identified from the culture broth of Corynebacterium hydrocarboclastus, it has garnered interest due to its broad-spectrum antibacterial activity. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the fermentation processes for its production, the comprehensive protocols for its extraction and purification, and the analytical methods employed for its structural elucidation. Furthermore, this document summarizes the key quantitative data and presents visual workflows and a putative biosynthetic pathway to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction

The corynecin family of compounds, which includes Corynecin I, II, III, IV, and V, was first isolated from the fermentation broth of Corynebacterium hydrocarboclastus.[1][2] Structurally, this compound is the N-butyryl amide of p-nitrophenylserinol, distinguishing it from chloramphenicol by the absence of two chlorine atoms in its acyl group.[1] This structural similarity is reflected in its biological activity, as this compound exhibits a broad antibacterial spectrum, albeit with lower potency than chloramphenicol against both Gram-positive and Gram-negative bacteria.[1] The production of corynecins has also been observed in other actinobacteria, such as Streptomyces venezuelae, particularly under conditions deprived of halogen ions.[1] A biosynthetic gene cluster associated with the production of Corynecin I, II, and III has also been identified in Rhodococcus sp. H-CA8f, highlighting the distribution of this biosynthetic capability among actinomycetes. This guide focuses specifically on the methodologies related to this compound from its original source, Corynebacterium.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Corynebacterium hydrocarboclastus. The composition of the culture medium and the fermentation parameters are critical for optimizing the yield.

Culture Media and Conditions

Corynebacterium hydrocarboclastus KY 8835 has been shown to produce the highest yield of corynecins, reaching up to 28mM, in a medium utilizing acetate as the primary carbon source.[2] The use of an acetate-based medium also allows for the selective production of Corynecin I, which can constitute over 90% of the total corynecins produced.[2] The addition of 1% KCl and 1% NaCl to the medium 12 hours after inoculation has been found to stimulate the production of the corynecin complex.[2]

Fed-Batch Fermentation Protocol

A fed-batch fermentation strategy is employed to maintain optimal concentrations of essential nutrients throughout the cultivation period, thereby maximizing the production yield.

Experimental Protocol: Fed-Batch Fermentation

  • Inoculum Preparation: A seed culture of Corynebacterium hydrocarboclastus KY 8835 is prepared by inoculating a suitable liquid medium and incubating at 30°C with agitation (180 rpm) for 24-48 hours.

  • Fermenter Setup: A sterile fermenter is prepared with the acetate-based production medium.

  • Inoculation: The production medium is inoculated with the seed culture.

  • Fermentation Parameters: The fermentation is carried out at 30°C with controlled pH.

  • Fed-Batch Feeding: To maintain the concentration of acetate, ammonium, and phosphate ions within the optimal range, a feeding solution containing acetic acid (50%), ammonium acetate (9%), and potassium dihydrogen phosphate (0.2%) is continuously fed into the fermenter. This solution also serves as the pH-controlling agent.[2]

  • Stimulation: 12 hours post-inoculation, sterile solutions of KCl and NaCl are added to the culture to a final concentration of 1% each.[2]

  • Monitoring: The fermentation is monitored for parameters such as pH, dissolved oxygen, substrate consumption, and biomass. The production of this compound is tracked by analyzing culture samples using methods like HPLC.

  • Harvesting: After an appropriate fermentation period (typically several days), the culture broth is harvested for the extraction of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process that includes extraction and various chromatographic techniques.

Extraction

Experimental Protocol: Solvent Extraction

  • Cell Separation: The harvested fermentation broth is centrifuged at 4500 rpm for 20 minutes to separate the mycelia from the supernatant.[1]

  • Solvent Extraction: The cell-free supernatant is transferred to a separatory funnel and extracted twice with an equal volume of ethyl acetate.[1]

  • Concentration: The organic layers (ethyl acetate) are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Resuspension: The dried crude extract is then dissolved in a minimal volume of methanol for further purification.[1]

Chromatographic Purification

A combination of chromatographic techniques is used to purify this compound from the crude extract.

Experimental Protocol: Multi-Step Chromatography

  • Flash Chromatography: The resuspended crude extract is first subjected to flash chromatography on a silica gel column. Elution is performed with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to achieve initial separation of the components.[3] Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Size-Exclusion Chromatography: Fractions enriched with this compound from the flash chromatography step are pooled, concentrated, and further purified by size-exclusion chromatography. This step separates molecules based on their size and is effective in removing high and low molecular weight impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is performed using preparative reverse-phase HPLC.[4] The sample is injected onto a C18 column and eluted with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.01% acetic acid).[3] The elution is monitored by a UV detector at 278 nm, the characteristic absorption wavelength for the chloramphenicol family of compounds.[1] Fractions corresponding to the this compound peak are collected.

  • Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and mass spectrometry.

Structural Elucidation and Characterization

The definitive structure of this compound is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the purified compound. This compound has been identified with a monoisotopic mass of 283.1319 [M+H]⁺.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for elucidating the detailed chemical structure of organic molecules.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are used to establish the connectivity of atoms and the complete structure of this compound.

Ultraviolet (UV) Spectroscopy

UV spectroscopy is used to confirm the presence of the characteristic chromophore in the Corynecin family. This compound exhibits a characteristic UV absorption maximum at approximately 278 nm.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the production and characterization of this compound.

Table 1: Fermentation and Production Data

ParameterValueReference
Producing OrganismCorynebacterium hydrocarboclastus KY 8835[2]
Optimal Carbon SourceAcetate[2]
Max. Corynecin Yield28 mM (total corynecins)[2]
Production Stimulators1% KCl and 1% NaCl[2]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₈N₂O₄
Monoisotopic Mass [M+H]⁺283.1319[1]
UV Absorption λmax~278 nm[1]
HPLC Retention Time5.17 min (under specific conditions)[1]

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Fermentation Fed-Batch Fermentation of C. hydrocarboclastus Centrifugation Centrifugation (Cell Separation) Fermentation->Centrifugation Solvent_Extraction Ethyl Acetate Extraction Centrifugation->Solvent_Extraction Supernatant Concentration Rotary Evaporation (Crude Extract) Solvent_Extraction->Concentration Flash_Chromo Flash Chromatography Concentration->Flash_Chromo Size_Exclusion Size-Exclusion Chromatography Flash_Chromo->Size_Exclusion Prep_HPLC Preparative HPLC Size_Exclusion->Prep_HPLC Pure_Corynecin_III Pure this compound Prep_HPLC->Pure_Corynecin_III

Caption: Workflow for the isolation and purification of this compound.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in Corynebacterium is expected to follow a pathway similar to that of chloramphenicol, originating from the shikimate pathway.

G Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate PABA_Synthase p-Aminobenzoic acid (PABA) Synthase Chorismate->PABA_Synthase Aminodeoxychorismate 4-amino-4-deoxychorismate PABA_Synthase->Aminodeoxychorismate PABA p-Aminobenzoic acid PAPS_Core p-Aminophenylserinol Core Structure PABA->PAPS_Core Series of enzymatic steps Aminodeoxychorismate->PABA Acyltransferase N-Acyltransferase PAPS_Core->Acyltransferase Butyryl_CoA Butyryl-CoA Butyryl_CoA->Acyltransferase Corynecin_III This compound Acyltransferase->Corynecin_III

Caption: Putative biosynthetic pathway of this compound from chorismate.

Conclusion

This compound represents an interesting member of the chloramphenicol family of antibiotics produced by Corynebacterium hydrocarboclastus. This guide has provided a comprehensive overview of the technical aspects related to its discovery and isolation, from fermentation to purification and structural characterization. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to explore this and similar natural products for potential therapeutic applications. Further research into the biosynthetic pathway and its regulation in Corynebacterium could open avenues for metabolic engineering to improve yields and generate novel analogs.

References

The Biosynthesis of Corynecin III in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corynecin III is an antibiotic belonging to the corynecin family, a group of natural products structurally similar to chloramphenicol. These compounds are characterized by a p-nitrophenylserinol backbone with varying N-acyl groups. This compound, specifically N-butyryl-p-nitrophenylserinol, exhibits a broad spectrum of antibacterial activity. It is produced by several actinomycetes, including strains of Streptomyces venezuelae, which is also the primary producer of chloramphenicol.[1]

The co-production of corynecins and chloramphenicol within the same organism strongly suggests a shared biosynthetic origin.[1] Indeed, the biosynthesis of this compound is intricately linked to the well-characterized chloramphenicol pathway, diverging only in the final acylation step. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound in Streptomyces, detailing the precursor molecules, key enzymatic steps, and the associated genetic framework. It also includes relevant experimental protocols and data for researchers in the field.

Part 1: The Biosynthetic Pathway

The biosynthesis of this compound begins with the shikimate pathway, a central metabolic route for the production of aromatic amino acids in bacteria and plants. The pathway branches off from the primary metabolite chorismic acid to produce the characteristic p-nitrophenylserinol core, which is then acylated to yield the final product.

Step 1: Formation of the Aryl-Amino Acid Precursor from Chorismic Acid

The initial stages are identical to the chloramphenicol pathway, converting chorismic acid into an aryl-amino acid intermediate.[2][3] This process involves a non-ribosomal peptide synthetase (NRPS) system.

  • Chorismic Acid to p-Aminobenzoic Acid (PABA) Intermediate : The pathway starts with chorismic acid, a key branch-point metabolite from the shikimate pathway.[2] The enzyme 4-amino-4-deoxychorismate synthase, encoded by genes in the chloramphenicol biosynthetic gene cluster, converts chorismic acid to a p-aminobenzoic acid (PABA) precursor.[3][4]

  • NRPS-Mediated Assembly : A monomodular non-ribosomal peptide synthetase (NRPS) is responsible for activating the aryl precursor and tethering it to an acyl carrier protein (ACP).[4] The gene cluster in S. venezuelae contains a newly identified ACP (sven0925) and a phosphopantetheinyl transferase (PPTase) (sven0914) that are essential for activating the NRPS system.[2][3]

Step 2: Tailoring of the Aryl-Amino Acid

The ACP-bound intermediate undergoes a series of modifications, including hydroxylation and oxidation, to form the p-nitrophenylserinol backbone.

  • Hydroxylation and Amination : Specific enzymes within the cluster, including hydroxylases and aminotransferases, modify the structure to create L-p-aminophenylalanine attached to the ACP.

  • N-Oxygenation : An N-oxygenase, CmlI, is involved in the oxidation steps that lead to the nitro group.[4]

  • Release and Reduction : The modified amino acid is released from the ACP and reduced to form p-nitrophenylserinol.

Step 3: Final Acylation to Yield this compound

This is the critical diverging step from chloramphenicol biosynthesis.

  • For Chloramphenicol : The p-nitrophenylserinol backbone is acylated with a dichloroacetyl group. This halogenation step is catalyzed by specific halogenases encoded within the gene cluster.[4]

  • For this compound : The backbone is acylated with a butyryl group. This reaction is likely catalyzed by an acyltransferase. The production of corynecins is notably increased in S. venezuelae cultures when the medium is deprived of halogen ions, suggesting that in the absence of chlorination, the pathway shunts towards producing these non-halogenated analogs.[1] The specific acyltransferase responsible for attaching the butyryl group has not been definitively characterized but may be a promiscuous enzyme within the cluster or an enzyme outside the primary cluster that utilizes butyryl-CoA.

Part 2: Genetic Organization and Key Enzymes

The genes responsible for the biosynthesis of the this compound precursor are located within the chloramphenicol biosynthetic gene cluster (cml) in S. venezuelae.

Table 1: Key Genes Involved in the Biosynthesis of the this compound Precursor
Gene (S. venezuelae)Proposed Function in Pathway
cmlA, cmlB4-amino-4-deoxychorismate synthase components
cmlCNRPS-associated protein
cmlFPutative hydrolase
cmlIN-oxygenase
cmlKPathway-specific transcriptional regulator
sven0925Acyl Carrier Protein (ACP)
sven0914Phosphopantetheinyl transferase (PPTase)
sven0913Cluster-associated transcriptional activator

Note: This table is based on the updated chloramphenicol gene cluster and its role in producing the shared p-nitrophenylserinol backbone. The specific acyltransferase for this compound is not listed as it remains to be identified.

Part 3: Visualization of Pathways and Workflows

Proposed Biosynthetic Pathway of this compound

Corynecin_III_Biosynthesis Proposed Biosynthetic Pathway of this compound Shikimate Shikimate Pathway Chorismic Chorismic Acid Shikimate->Chorismic PABA_Inter p-Aminobenzoic Acid Intermediate Chorismic->PABA_Inter cmlA, cmlB NRPS_ACP Aryl-ACP Intermediate PABA_Inter->NRPS_ACP NRPS/ACP (cmlC, sven0925) Modified_ACP Hydroxylated/Oxidized Aryl-ACP Intermediate NRPS_ACP->Modified_ACP Tailoring Enzymes (e.g., cmlI) PNPS p-Nitrophenylserinol Modified_ACP->PNPS Release/Reduction CorynecinIII This compound PNPS->CorynecinIII Acyltransferase (Putative) Butyryl_CoA Butyryl-CoA Butyryl_CoA->CorynecinIII

Caption: Proposed pathway for this compound biosynthesis from chorismic acid.

Experimental Workflow: Gene Knockout

Gene_Knockout_Workflow Workflow for Targeted Gene Deletion in Streptomyces construct 1. Construct Deletion Cassette PCR amplify upstream & downstream flanking regions of target gene. Ligate flanks to an antibiotic resistance marker (e.g., apramycin). vector 2. Clone into Suicide Vector Clone the deletion cassette into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139). construct->vector conjugation 3. Intergeneric Conjugation Transfer the plasmid from E. coli (e.g., ET12567/pUZ8002) to Streptomyces venezuelae via conjugation. vector->conjugation crossover1 4. Select for Single Crossover Plate on medium with antibiotic (apramycin) at a permissive temperature. Select for colonies where the plasmid has integrated into the chromosome via homologous recombination. conjugation->crossover1 crossover2 5. Induce Double Crossover Culture single-crossover mutants without selection at a non-permissive temperature to induce plasmid loss and a second recombination event. crossover1->crossover2 screening 6. Screen for Double Crossover Mutants Screen colonies for antibiotic resistance loss (plasmid marker) and gain (cassette marker). Confirm deletion via PCR analysis of genomic DNA. crossover2->screening mutant 7. Verified Knockout Mutant A strain with the target gene replaced by the resistance cassette. screening->mutant

Caption: A typical workflow for creating a targeted gene deletion mutant.

Part 4: Quantitative Data

Quantitative data on the production yields and titers of this compound are not extensively reported in the peer-reviewed literature, representing a significant knowledge gap. Research has primarily focused on the biosynthesis of the medically more prominent chloramphenicol. The table below is provided as a template for future studies.

Table 2: Production Titers of this compound
Streptomyces StrainCulture MediumFermentation Time (days)Titer (mg/L)Reference
S. venezuelaeData not availableData not availableData not availableN/A
Mutant StrainsData not availableData not availableData not availableN/A

Part 5: Experimental Protocols

The elucidation of biosynthetic pathways relies on genetic and biochemical experiments. Below is a representative protocol for creating a targeted gene deletion in Streptomyces venezuelae, a critical technique for functional analysis of biosynthetic genes.

Protocol: Targeted Gene Deletion in S. venezuelae via Homologous Recombination

This protocol describes the replacement of a target gene with an apramycin resistance cassette.

1. Construction of the Gene Replacement Cassette: a. Using S. venezuelae genomic DNA as a template, PCR-amplify a ~1.5 kb region immediately upstream (Upstream Flank) and a ~1.5 kb region immediately downstream (Downstream Flank) of the target gene. Design primers with unique restriction sites. b. PCR-amplify an apramycin resistance cassette (aac(3)IV) flanked by the same restriction sites. c. Use three-way ligation to clone the Upstream Flank, the apramycin cassette, and the Downstream Flank into a suitable E. coli cloning vector. d. Sub-clone the entire [Upstream Flank]-[Apramycin Cassette]-[Downstream Flank] construct into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139), which cannot replicate in Streptomyces at 37°C.

2. Intergeneric Conjugation: a. Transform the final construct into a non-methylating E. coli strain suitable for conjugation, such as ET12567 carrying the driver plasmid pUZ8002. b. Grow the E. coli donor strain and the S. venezuelae recipient strain to mid-log phase. c. Mix the donor and recipient cultures. Plate the mixture onto a suitable agar medium (e.g., ISP4) and incubate overnight to allow conjugation to occur. d. Overlay the plates with apramycin and nalidixic acid (to select against the E. coli donor). Incubate at a permissive temperature (e.g., 30°C).

3. Selection for Single-Crossover Recombinants: a. After 5-7 days, apramycin-resistant Streptomyces exconjugants should appear. b. Isolate these colonies and streak them onto fresh selective plates. These are putative single-crossover mutants where the entire plasmid has integrated into the chromosome at either the upstream or downstream flank.

4. Induction and Selection of Double-Crossover Mutants: a. Inoculate the single-crossover mutants into non-selective liquid medium and grow for 2-3 days to allow for plasmid replication and excision. b. Plate dilutions of the culture onto non-selective agar and incubate at a non-permissive temperature (37°C) to cure the cells of any free plasmid. c. Replicate the resulting colonies onto two types of plates: one with apramycin and one with the antibiotic marker for the shuttle vector (e.g., thiostrepton for pKC1139). d. Identify colonies that are apramycin-resistant but sensitive to the vector's antibiotic. These are the desired double-crossover mutants where the target gene has been replaced by the apramycin cassette, and the plasmid has been lost.

5. Verification of Mutants: a. Isolate genomic DNA from the putative double-crossover mutants. b. Perform PCR analysis using primers that anneal outside the original flanking regions used for the cassette construction. c. The wild-type strain will yield a PCR product corresponding to the size of the original gene. The knockout mutant will yield a larger or smaller product, depending on the relative sizes of the gene and the inserted cassette. Confirm the size difference on an agarose gel.

Conclusion

The biosynthesis of this compound in Streptomyces is a fascinating example of metabolic diversification, leveraging the core machinery of the chloramphenicol pathway to produce a related but distinct antibiotic. While the foundational steps of the pathway are well understood through extensive research into chloramphenicol, key questions remain, particularly regarding the specific enzymatic control of the final acylation step. Further research, employing the genetic and analytical techniques outlined in this guide, is needed to fully elucidate the pathway, quantify its output, and potentially harness its components for the bio-engineering of novel antibiotic compounds.

References

Corynecin III: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Corynecin III, a naturally occurring antibiotic belonging to the chloramphenicol family of compounds. This document details its chemical structure, physicochemical properties, biological activity, and the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound, also known as methamphenicol, is an acyl nitrophenylpropylamine that shares a structural similarity with chloramphenicol.[1] The key structural difference is the absence of two chlorine atoms in the acyl group of this compound.[1] The systematic IUPAC name for this compound is N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide.[2]

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C13H18N2O5[2][3][]
Molecular Weight 282.29 g/mol [2][3][]
CAS Number 18048-95-8[2][3]
Appearance White solid[]
Monoisotopic Mass 282.12157168 Da[2]
Storage Temperature -20°C[3]

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3] Its activity profile is similar to that of chloramphenicol, although it is generally less potent.[1][3]

Mechanism of Action: The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[1] Similar to chloramphenicol, it is believed to interfere with the function of the peptidyl transferase center within the 50S ribosomal subunit.[1] This disruption prevents the formation of peptide bonds, thereby halting protein elongation and ultimately inhibiting bacterial growth. This bacteriostatic effect has been inferred from its structural similarity to chloramphenicol and through dual-reporter assays that identify molecules capable of blocking the bacterial translational process.[1]

Experimental Protocols

Isolation and Extraction of this compound

This compound can be isolated from the culture broth of various actinobacteria, including Corynebacterium hydrocarboclastus and certain Streptomyces strains.[1] A general protocol for its isolation and extraction is as follows:

  • Cultivation: The producing microorganism is cultured in a suitable liquid medium, such as ISP2 or Tryptone Soya Broth, under aerobic conditions.[1] Incubation is typically carried out at 30°C with shaking (e.g., 180 rpm) for a period ranging from 3 to 14 days.[1]

  • Separation: The culture broth is centrifuged to separate the mycelia from the supernatant.[1]

  • Solvent Extraction: The supernatant containing the secreted metabolites is extracted with an equal volume of an organic solvent, typically ethyl acetate.[1] This process is usually repeated to ensure maximum recovery of the compound.[1]

  • Concentration: The organic solvent fractions are combined and concentrated under reduced pressure to yield a crude extract.

G cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification & Identification start Inoculation of Corynebacterium/Streptomyces culture Incubation in Liquid Medium (3-14 days, 30°C, 180 rpm) start->culture centrifuge Centrifugation to Separate Supernatant culture->centrifuge extract Ethyl Acetate Extraction centrifuge->extract concentrate Concentration of Organic Phase extract->concentrate tlc Thin-Layer Chromatography (TLC) concentrate->tlc column Column Chromatography tlc->column spectroscopy Spectroscopic Analysis (MS, NMR) column->spectroscopy

Fig. 1: Experimental workflow for this compound isolation.
Purification and Characterization

Further purification of the crude extract is necessary to isolate this compound.

  • Thin-Layer Chromatography (TLC): The crude extract is subjected to TLC on silica gel plates. A suitable solvent system, such as ethyl acetate:methanol, is used for development.[5] The bands corresponding to active compounds can be identified using bioautography.[5]

  • Column Chromatography: The active fractions from TLC are further purified using column chromatography with a silica gel stationary phase and an appropriate solvent gradient.

  • Structural Elucidation: The purified compound is subjected to spectroscopic analysis to confirm its identity.

    • Mass Spectrometry (MS): Techniques like UPLC-QTOF-MS/MS are used to determine the molecular weight and fragmentation pattern. This compound typically shows a protonated molecular ion [M+H]⁺ at m/z 283.1319.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure.

    • UV Spectroscopy: this compound exhibits a characteristic UV absorption maximum around 278 nm.[1]

Mechanism of Action on Bacterial Ribosome

The proposed mechanism of action for this compound involves the inhibition of protein synthesis at the ribosomal level.

G cluster_ribosome Bacterial 70S Ribosome cluster_ptc Peptidyl Transferase Center (PTC) 50S 50S Subunit Peptide_Bond_Formation Peptide Bond Formation 50S->Peptide_Bond_Formation Inhibits 30S 30S Subunit A-site A-site P-site P-site Corynecin_III This compound Corynecin_III->50S Binds to Protein_Elongation Protein Elongation Peptide_Bond_Formation->Protein_Elongation Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Elongation->Bacterial_Growth_Inhibition

Fig. 2: Proposed mechanism of action of this compound.

This compound is thought to bind to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC). This binding event sterically hinders the accommodation of aminoacyl-tRNAs at the A-site and interferes with the catalytic activity of the PTC, thereby inhibiting the formation of peptide bonds. The consequence of this inhibition is the cessation of protein elongation, leading to a bacteriostatic effect and the inhibition of bacterial growth.

References

The Elusive Bioactivity of Corynecin III: A Technical Overview of a Promising Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – Corynecin III, a structural analog of chloramphenicol, presents a compelling case for further investigation in the realm of antibacterial research. While current scientific literature establishes its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, a comprehensive, data-rich understanding of its full biological potential remains largely uncharted. This technical guide synthesizes the available knowledge on this compound, highlighting its known antibacterial mechanism and underscoring the critical need for quantitative data to propel its development as a potential therapeutic agent.

Antibacterial Activity: A Qualitative Landscape

This compound, produced by microorganisms such as Corynebacterium hydrocarboclastus and Streptomyces venezuelae, shares a structural resemblance to chloramphenicol, a well-established antibiotic. This similarity underpins its recognized broad-spectrum antibacterial properties[1]. However, existing research indicates that this compound is generally less potent than its chlorinated counterpart[1]. Despite this, its effectiveness against a wide array of bacteria makes it a molecule of significant interest.

Data Presentation:

Currently, there is a notable absence of publicly available, comprehensive quantitative data detailing the Minimum Inhibitory Concentrations (MICs) of this compound against a diverse panel of bacterial strains. To facilitate comparative analysis and guide future research, the following table has been structured to accommodate such data as it becomes available.

Table 1: Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial SpeciesStrainGram StainMIC (µg/mL)Reference
Data Not Available
Data Not Available
Data Not Available
Data Not Available

Mechanism of Action: Halting Protein Synthesis

The primary mechanism of antibacterial action for this compound has been identified as the inhibition of protein synthesis. Specifically, it is understood to induce ribosome stalling, a process that effectively halts the translation of messenger RNA into protein, thereby arresting bacterial growth and proliferation. This mode of action has been elucidated through techniques such as dual-fluorescent reporter assays (e.g., pDualrep2), which can identify compounds that interfere with bacterial translation.

Mandatory Visualization:

cluster_ribosome Ribosome mRNA mRNA tRNA tRNA mRNA->tRNA Translation Growing_Peptide Growing Peptide Chain tRNA->Growing_Peptide Elongation Stalled_Complex Stalled Ribosome Complex tRNA->Stalled_Complex Prevents peptide bond formation Growing_Peptide->Stalled_Complex Corynecin_III Corynecin_III Corynecin_III->tRNA Binds to A-site

Caption: this compound's mechanism of action, inducing ribosome stalling.

Antifungal, Antiviral, and Antitumor Activities: An Unexplored Frontier

While this compound's antibacterial properties are qualitatively acknowledged, its potential activities in other therapeutic areas, such as antifungal, antiviral, and antitumor applications, remain largely uninvestigated. There is a significant lack of published data, including 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, to support any claims of efficacy in these domains. The tables below are provided to structure future findings in these areas.

Data Presentation:

Table 2: Antifungal Activity of this compound (MIC in µg/mL)

Fungal SpeciesStrainMIC (µg/mL)Reference
Data Not Available

Table 3: Antiviral Activity of this compound (EC50 in µM)

VirusCell LineEC50 (µM)Reference
Data Not Available

Table 4: Antitumor Activity of this compound (IC50 in µM)

Cancer Cell LineIC50 (µM)Reference
Data Not Available

Table 5: Cytotoxicity of this compound on Normal Cell Lines (IC50 in µM)

Normal Cell LineIC50 (µM)Reference
Data Not Available

Experimental Protocols: A Call for Detailed Methodologies

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is recommended for determining the MIC of this compound against various bacterial strains.

Experimental Workflow:

A Prepare serial dilutions of this compound B Inoculate with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible growth C->D E Determine MIC (lowest concentration with no growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Outline:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of this compound on both cancerous and normal cell lines.

Experimental Workflow:

A Seed cells in a 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate and then add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways: Unraveling the Molecular Interactions

The impact of this compound on specific cellular signaling pathways remains an open area of research. Its mechanism of ribosome stalling suggests a direct effect on the translational machinery. However, downstream effects on major signaling cascades, such as the PI3K/Akt or MAPK pathways, which are crucial in cell survival, proliferation, and apoptosis, have not been explored. Future research should aim to elucidate these potential interactions to provide a more complete picture of this compound's biological activity.

Mandatory Visualization:

cluster_pathways Potential Downstream Effects Corynecin_III Corynecin_III Protein_Synthesis_Inhibition Protein Synthesis Inhibition Corynecin_III->Protein_Synthesis_Inhibition PI3K_Akt PI3K/Akt Pathway Protein_Synthesis_Inhibition->PI3K_Akt ? MAPK MAPK Pathway Protein_Synthesis_Inhibition->MAPK ? Apoptosis Apoptosis Pathway Protein_Synthesis_Inhibition->Apoptosis ?

Caption: Potential, yet unconfirmed, downstream effects of this compound.

Conclusion and Future Directions

This compound stands as a molecule with demonstrated, albeit qualitatively described, antibacterial potential. Its mechanism of action through ribosome stalling positions it as an interesting candidate for further antibiotic development. However, the advancement of this compound from a compound of interest to a viable therapeutic lead is contingent on the generation of robust, quantitative data across its full biological activity spectrum.

Future research priorities should include:

  • Comprehensive MIC Profiling: Determination of MIC values against a wide and clinically relevant panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Exploration of Antifungal, Antiviral, and Antitumor Activities: Systematic screening and determination of IC50/EC50 values to uncover any potential efficacy in these areas.

  • Elucidation of Signaling Pathway Interactions: Investigation into the downstream effects of protein synthesis inhibition on key cellular signaling cascades.

  • Detailed Protocol Development and Publication: The sharing of detailed, optimized experimental protocols will be crucial for the validation and extension of research findings within the scientific community.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural production of Corynecin III and its analogs. The Corynecins are a group of antibiotics structurally related to chloramphenicol, differing in the N-acyl side chain attached to the conserved p-nitrophenylserinol backbone. This document details the known microbial producers, quantitative production data, relevant experimental protocols, and the proposed biosynthetic pathways involved in the formation of these compounds.

Natural Producers of this compound and Analogs

Several bacterial species have been identified as natural producers of the Corynecin complex, which includes Corynecin I (N-acetyl), Corynecin II (N-propionyl), and this compound (N-isobutyryl), among others. The primary producers identified in the scientific literature are:

  • Corynebacterium hydrocarboclastus : This species is a known producer of a series of Corynecin compounds, including Corynecin I, II, III, IV, and V[1].

  • Streptomyces venezuelae : This bacterium is a well-known producer of chloramphenicol and has also been found to produce trace amounts of Corynecins I, II, and III under normal culture conditions. The production of Corynecins is enhanced in cultures of S. venezuelae when the medium is deprived of halogen ions or in specific gene-blocked mutants[1].

  • Rhodococcus sp. H-CA8f : A marine-derived strain, Rhodococcus sp. H-CA8f, has been identified to harbor a biosynthetic gene cluster responsible for the production of Corynecin I, II, and III[2].

Quantitative Production Data

Quantitative data on the production of this compound specifically is limited in the available literature. However, studies on Corynebacterium hydrocarboclastus provide insights into the total production of the Corynecin complex.

Producer OrganismCompound(s)Carbon SourceTiterReference
Corynebacterium hydrocarboclastus KY 8835Total Corynecins (I, II, III, etc.)Acetate28 mM[3][4]
Corynebacterium hydrocarboclastus KY 8835Corynecin IAcetate>90% of total Corynecins[3][4]

Experimental Protocols

This section outlines generalized experimental protocols for the fermentation, extraction, and purification of Corynecins based on methodologies described in the literature.

Fermentation Protocol for Corynebacterium hydrocarboclastus

This protocol is based on the conditions reported for the selective production of Corynecin I, which can be adapted for the production of other Corynecin analogs.

  • Inoculum Preparation:

    • Prepare a seed culture of Corynebacterium hydrocarboclastus in a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C for 24-48 hours with shaking.

  • Production Medium:

    • A suitable production medium for Corynecin production using acetate as the primary carbon source can be formulated. The addition of KCl (1%) and NaCl (1%) to the medium after 12 hours of inoculation has been shown to stimulate production[3][4].

  • Fermentation Conditions:

    • Inoculate the production medium with the seed culture.

    • Incubate at 28-30°C with aeration and agitation.

    • To maintain optimal concentrations of acetate, ammonium, and phosphate, a feeding solution containing acetic acid, ammonium acetate, and potassium dihydrogen phosphate can be continuously fed to the culture to control the pH[3].

    • Fermentation is typically carried out for 3-7 days.

Extraction and Purification of Corynecins

The following is a general workflow for the extraction and purification of Corynecin compounds from a bacterial fermentation broth.

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Cell_Pellet Cell Pellet (discarded) Centrifugation->Cell_Pellet Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Aqueous_Phase Aqueous Phase (discarded) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Evaporation Evaporation to Dryness Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Chromatography Chromatographic Purification (e.g., Silica Gel, HPLC) Crude_Extract->Chromatography Pure_Corynecins Pure Corynecin Analogs Chromatography->Pure_Corynecins

General workflow for Corynecin extraction and purification.
  • Extraction:

    • Separate the bacterial cells from the fermentation broth by centrifugation[1].

    • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction to maximize recovery[1].

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract[1].

  • Purification:

    • The crude extract can be subjected to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different Corynecin analogs.

    • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid)[1].

    • Monitor the elution by UV detection and collect the fractions corresponding to the different Corynecin analogs.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the formation of the p-nitrophenylserinol backbone, which is common to chloramphenicol, followed by the attachment of an isobutyryl group. The isobutyryl moiety is derived from the amino acid L-valine[5]. The identification of a biosynthetic gene cluster in Rhodococcus sp. H-CA8f provides significant insights into the enzymatic steps involved[2][6].

Based on the annotated genes in this cluster, a putative biosynthetic pathway for this compound is proposed below.

G cluster_valine Valine Catabolism cluster_pns p-Nitrophenylserinol Biosynthesis cluster_corynecin This compound Assembly Valine L-Valine Keto_Valerate α-Ketoisovalerate Valine->Keto_Valerate Transaminase Isobutyryl_CoA Isobutyryl-CoA Keto_Valerate->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase Acyl_Transferase Putative N-Acyltransferase (from BGC) Isobutyryl_CoA->Acyl_Transferase Chorismate Chorismate PAPS p-Aminophenylserine Chorismate->PAPS Series of enzymatic steps PNPS p-Nitrophenylserinol PAPS->PNPS Oxidation PNPS->Acyl_Transferase Corynecin_III This compound Acyl_Transferase->Corynecin_III

Proposed biosynthetic pathway for this compound.

Key Steps in the Proposed Pathway:

  • Formation of p-Nitrophenylserinol: This backbone is synthesized from chorismate, a key intermediate in the shikimate pathway, through a series of enzymatic reactions analogous to the early steps of chloramphenicol biosynthesis.

  • Generation of Isobutyryl-CoA: The amino acid L-valine is converted to isobutyryl-CoA through transamination to α-ketoisovalerate, followed by oxidative decarboxylation catalyzed by a branched-chain α-keto acid dehydrogenase complex.

  • N-Acylation: A putative N-acyltransferase, encoded within the Corynecin biosynthetic gene cluster in Rhodococcus sp. H-CA8f, is proposed to catalyze the final step: the transfer of the isobutyryl group from isobutyryl-CoA to the amino group of p-nitrophenylserinol to form this compound. The gene cluster contains genes for CoA transferases and a CoA ester lyase which are likely involved in providing the acyl-CoA precursors for the different Corynecin analogs[6].

References

An In-depth Technical Guide to the Solubility and Stability of Corynecin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility and stability of Corynecin III. Due to the limited availability of direct research on this compound, this guide leverages data from its structural analog, chloramphenicol, to infer its physicochemical properties. All data presented for this compound should be considered presumptive and requires experimental verification.

Introduction

This compound is an antibiotic belonging to the corynecin complex, structurally similar to chloramphenicol. It exhibits a broad antibacterial spectrum, making it a compound of interest for further research and development. A thorough understanding of its solubility and stability in various solvent systems is paramount for advancing its formulation, analytical method development, and overall drug development process. This guide aims to provide a comprehensive resource on the solubility and stability of this compound, drawing necessary parallels with chloramphenicol where direct data is unavailable.

Inferred Physicochemical Properties of this compound

Based on its structural similarity to chloramphenicol, this compound is expected to share comparable physicochemical properties. The primary difference lies in the acyl group, where this compound possesses a 2-methylpropanamide group in place of the dichloroacetamide group in chloramphenicol. This substitution may slightly alter its polarity and, consequently, its solubility and stability profile.

Solubility Profile

A comprehensive understanding of a compound's solubility is critical for its formulation and delivery. The following sections detail the inferred solubility of this compound in various solvents, based on available data for chloramphenicol.

Qualitative Solubility

The following table summarizes the qualitative solubility of chloramphenicol in a range of common solvents, which can be used as a predictive guide for this compound.

Solvent CategorySolventInferred Solubility of this compound
Polar Protic WaterSlightly soluble[1][2]
MethanolVery soluble[1][3]
EthanolVery soluble[1][3]
ButanolVery soluble[2][3]
Propylene GlycolSoluble (150.8 mg/mL for chloramphenicol)[3]
Polar Aprotic AcetoneVery soluble[1][3]
Ethyl AcetateVery soluble[1][3]
Dimethylformamide (DMF)Soluble (approx. 16 mg/mL for chloramphenicol)[4]
Dimethyl Sulfoxide (DMSO)Soluble (approx. 12.5 mg/mL for chloramphenicol)[4]
Non-Polar EtherFairly soluble[3]
BenzeneInsoluble[2][3]
Petroleum EtherInsoluble[2][3]
Vegetable OilsInsoluble[2][3]
Quantitative Solubility of Chloramphenicol (as a proxy)

Quantitative solubility data for chloramphenicol provides a more precise, albeit inferred, understanding for this compound.

SolventSolubility (mg/mL)Reference
Water2.5[1]
Ethanol50[5]
Propylene Glycol150.8[3]
PBS (pH 7.2)~0.12[4]
DMSO~12.5[4]
Dimethylformamide~16[4]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. The following sections outline the inferred stability of this compound under various conditions, based on established data for chloramphenicol.

pH-Dependent Stability

Chloramphenicol is known to be most stable in a slightly acidic to neutral pH range.[5] It is anticipated that this compound will exhibit a similar stability profile.

  • Acidic Conditions (pH 2-7): Hydrolysis occurs at a slow rate.[5]

  • Neutral Conditions (around pH 7.4): Buffered solutions show enhanced stability compared to unbuffered aqueous solutions.[5]

  • Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly, and at a pH above 10, it is rapidly destroyed.[3]

Temperature and Light Sensitivity

Temperature and light are significant factors that can induce the degradation of chloramphenicol and, by extension, this compound.

  • Temperature:

    • Solid-state this compound is expected to be stable for years at room temperature.[3]

    • Aqueous solutions of chloramphenicol lose about half of their content after 290 days at 20-22°C.[5] Heating an aqueous solution at 115°C for 30 minutes results in a 10% loss.[5]

    • For long-term storage of stock solutions, -20°C is recommended.[4]

  • Light:

    • Aqueous solutions of chloramphenicol are sensitive to light and can undergo photodegradation, leading to yellowing and the formation of a precipitate.[2][5]

    • Solutions should be protected from light.[5]

Degradation Pathways and Products

The primary degradation pathway for chloramphenicol in aqueous solution is amide hydrolysis.[6] This process is catalyzed by both acids and bases.[5] Thermal degradation is also a significant factor.[7] The major degradation products of chloramphenicol include 1-(4'-nitrophenyl)-2-amino-1,3-propanediol (AMPD) and dichloroacetic acid.[6] Given the structural similarity, it is plausible that this compound undergoes a similar amide hydrolysis, yielding 1-(4'-nitrophenyl)-2-amino-1,3-propanediol and 2-methylpropanoic acid.

Experimental Protocols

Due to the absence of specific experimental protocols for this compound, this section outlines general methodologies for determining the solubility and stability of antibiotics, based on established guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Solubility Determination

A common method for determining solubility is the equilibrium solubility method.

G cluster_0 Equilibrium Solubility Determination A Add excess this compound to the solvent B Agitate at a constant temperature until equilibrium is reached A->B C Filter the solution to remove undissolved solid B->C D Analyze the concentration of this compound in the filtrate C->D E Determine solubility (e.g., in mg/mL) D->E

Workflow for Equilibrium Solubility Determination.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container.

  • Equilibration: The mixture is agitated at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • Separation: The suspension is filtered through a non-adsorptive filter to remove any undissolved solid.

  • Analysis: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or molarity).

Stability Testing

Stability studies are conducted according to ICH guidelines to establish a re-test period for the drug substance or a shelf life for the drug product.

G cluster_1 ICH-Compliant Stability Study Workflow P1 Prepare batches of this compound in the desired formulation and packaging P2 Store samples under long-term and accelerated storage conditions P1->P2 P3 Withdraw samples at specified time points P2->P3 P4 Analyze samples for physical, chemical, and microbiological attributes P3->P4 P5 Evaluate data to determine shelf life P4->P5

Workflow for an ICH-Compliant Stability Study.

Methodology:

  • Batch Selection: Stability studies should be performed on at least three primary batches of the drug substance.

  • Storage Conditions: Samples are stored under various conditions as specified by ICH guidelines, typically including long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[9][10]

  • Testing Frequency: Samples are tested at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[10]

  • Analytical Procedures: Validated, stability-indicating analytical methods (e.g., HPLC) are used to assay the active ingredient and detect degradation products. Physical properties (appearance, pH, etc.) and, if applicable, microbiological attributes are also monitored.

  • Data Evaluation: The data is evaluated to determine the re-test period or shelf life, during which the drug substance or product will remain within its approved specifications.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through inference from its close structural analog, chloramphenicol. The provided data and protocols serve as a starting point for researchers and drug development professionals. It is imperative that experimental studies are conducted to definitively characterize the solubility and stability of this compound to support its advancement as a potential therapeutic agent.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Corynecin III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corynecin III is an antibiotic belonging to the chloramphenicol family of compounds, exhibiting a broad antibacterial spectrum. Structurally similar to chloramphenicol, it differs by lacking the two chlorine atoms in the acyl group. Accurate and reliable quantification of this compound is essential for various stages of drug development, including fermentation process monitoring, purification, formulation, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The method is based on its characteristic UV absorption shared with the chloramphenicol family at approximately 278 nm.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: An Agilent 1100/1200 series or equivalent system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH); Ultrapure water.

  • Reagents: Formic acid (FA), analytical grade.

  • Sample Filtration: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).

Preparation of Solutions
  • Mobile Phase A (MPA): Ultrapure water with 0.1% Formic Acid.

  • Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store at 4°C, protected from light.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (at initial gradient conditions) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Culture Broth)
  • Collect 10 mL of the fermentation or culture broth.

  • Perform a liquid-liquid extraction by adding 20 mL of ethyl acetate and shaking vigorously for 20 minutes.

  • Centrifuge the mixture to separate the organic and aqueous phases.

  • Carefully collect the upper organic phase (ethyl acetate).

  • Evaporate the ethyl acetate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitute the dried residue in 1 mL of methanol or the initial mobile phase composition.

  • Vortex to dissolve the residue completely.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

HPLC Method Parameters

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 278 nm
Injection Volume 10 µL
Run Time 25 minutes

Data Presentation and Expected Performance

The method should be validated according to standard guidelines to ensure its suitability for its intended purpose. The table below outlines the expected performance characteristics of this HPLC method.

ParameterExpected Result
Analyte This compound
Expected Retention Time ~5-7 minutes (eluting before Chloramphenicol)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data analysis for the quantification of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Culture Broth Sample p2 Liquid-Liquid Extraction (Ethyl Acetate) p1->p2 p3 Evaporation of Solvent p2->p3 p4 Reconstitution in MeOH p3->p4 p5 Syringe Filtration (0.22 µm) p4->p5 h1 Injection into HPLC p5->h1 h2 C18 Column Separation h1->h2 h3 UV Detection at 278 nm h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for this compound analysis.

Method Validation Logic

This diagram shows the logical relationship between the core parameters required to establish a validated analytical method.

G cluster_spec Specificity & Selectivity cluster_quant Quantitative Performance cluster_acc Reliability cluster_robust Durability center Validated HPLC Method spec Specificity (Peak Purity, No Interference) spec->center lin Linearity & Range lin->center lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) lod->center loq->center acc Accuracy (% Recovery) acc->center prec Precision (Repeatability, %RSD) prec->center robust Robustness (Minor Method Variations) robust->center

Caption: Key components of analytical method validation.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Corynecin III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Corynecin III, a chloramphenicol-like antibiotic, using the broth microdilution method. This standardized procedure is essential for assessing the in vitro antibacterial potency of this compound against various bacterial strains.

Introduction

This compound is an antibiotic that shares structural similarities with chloramphenicol.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, although it is generally less potent than chloramphenicol.[1] The primary mechanism of action for chloramphenicol-like antibiotics is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of peptide bond formation.[1] Determining the MIC is a critical first step in the evaluation of a new antimicrobial agent, providing the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a widely used and accurate technique for MIC determination.[3]

Principle of the Method

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of this compound at which no visible growth is observed.[3][4][5]

Experimental Protocols

Materials

  • This compound (powder form)

  • Sterile 96-well microtiter plates (round-bottom wells are recommended)[6]

  • Sterile test tubes

  • Sterile petri dishes[6]

  • Multichannel pipette

  • Sterile pipette tips

  • Spectrophotometer

  • Incubator (37°C)[3]

  • ELISA plate reader (optional, for quantitative measurement of turbidity)[6]

  • Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213 as quality control strains)[7]

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)

  • Sterile saline (0.85% w/v)

  • Sterile diluents (e.g., DMSO, if required for dissolving this compound)[6]

Procedure

1. Preparation of this compound Stock Solution a. Accurately weigh a precise amount of this compound powder. b. Dissolve the powder in a suitable sterile solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Note the purity of the compound for accurate concentration calculations.[6] c. Further dilute the stock solution in the appropriate sterile broth medium to achieve a working stock concentration that is twice the highest desired final concentration in the assay (e.g., if the highest final concentration is 128 µg/mL, the working stock should be 256 µg/mL).[6]

2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13). d. Dilute the adjusted bacterial suspension in the sterile broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8] A common dilution is 1:150 from the 0.5 McFarland standard, followed by a 1:2 dilution upon addition to the wells.[7]

3. Broth Microdilution Assay Setup a. Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate using a multichannel pipette.[6] b. Add 100 µL of the this compound working stock solution (2x the highest desired concentration) to the wells in the first column of the plate.[6] c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6] d. The eleventh column will serve as the growth control (no antibiotic) and the twelfth column as the sterility control (no bacteria).[6] e. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).[6]

4. Incubation a. Seal the microtiter plate (e.g., with a sterile lid or adhesive seal) to prevent evaporation and contamination. b. Incubate the plate at 37°C for 16-20 hours in ambient air.[3][8]

5. Determination of MIC a. After incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the wells). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[3] c. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

Bacterial StrainGram StainThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus ATCC 29213PositiveExperimental ValueReference Value
Enterococcus faecalis ATCC 29212PositiveExperimental ValueReference Value
Escherichia coli ATCC 25922NegativeExperimental ValueReference Value
Pseudomonas aeruginosa ATCC 27853NegativeExperimental ValueReference Value
Clinical Isolate 1TBDExperimental ValueN/A
Clinical Isolate 2TBDExperimental ValueN/A

Visualizations

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading A This compound Stock Solution C Serial Dilution of This compound A->C B Bacterial Inoculum (0.5 McFarland) D Inoculation with Bacterial Suspension B->D E Incubate 37°C, 16-20h D->E F Read Results (Visual Inspection) E->F G Determine MIC F->G

Caption: Workflow for the broth microdilution MIC assay.

Proposed Signaling Pathway of this compound

Corynecin_III_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome Ribosome 70S Ribosome 50S 50S Subunit 30S 30S Subunit tRNA Aminoacyl-tRNA 50S->tRNA Inhibits Peptidyl Transferase Activity mRNA mRNA Protein Growing Polypeptide Chain Corynecin This compound Corynecin->50S Binds to 50S subunit

Caption: Inhibition of bacterial protein synthesis by this compound.

References

Application Notes and Protocols: Corynecin III as a Reference Standard in Antibiotic Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin III is a bacteriostatic antibiotic that is structurally similar to chloramphenicol.[1] Like chloramphenicol, it inhibits bacterial protein synthesis, making it a valuable tool in antibiotic research and screening. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, though generally less potent than chloramphenicol, allows it to serve as a useful reference standard in various antimicrobial susceptibility testing assays.[1] This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in antibiotic screening.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome. This binding action obstructs the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds between amino acids. By preventing peptide bond formation, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and arresting bacterial growth.

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by this compound.

G A_site A Site (Aminoacyl) P_site P Site (Peptidyl) Peptide_Bond Peptide Bond Formation A_site->Peptide_Bond E_site E Site (Exit) P_site->Peptide_Bond Inhibition Inhibition P_site->Inhibition mRNA mRNA mRNA->A_site Codon Recognition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binds to A Site Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site Occupies P Site Translocation Translocation Peptide_Bond->Translocation Translocation->P_site Translocation->E_site Elongation Polypeptide Chain Elongation Elongation->Aminoacyl_tRNA Cycle Repeats Corynecin_III This compound Corynecin_III->P_site Binds to 50S subunit at the Peptidyl Transferase Center Inhibition->Peptide_Bond G cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis Stock Prepare this compound & Test Compound Stock Solutions Serial_Dilute Perform 2-fold Serial Dilutions of Compounds Stock->Serial_Dilute Media Prepare Sterile Broth Medium Plate Dispense Broth to 96-well Plate Media->Plate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Plate->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read_Plate Visually Inspect for Growth or Read Absorbance Incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Plate->Determine_MIC G cluster_prep Preparation cluster_plate_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis Stock Prepare this compound & Test Compound Stock Solutions Mix Mix Antibiotic Dilutions with Molten Agar Stock->Mix Agar Prepare Molten Mueller-Hinton Agar Agar->Mix Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Spot Spot Inoculum onto Surface of Agar Plates Inoculum->Spot Pour Pour Agar into Petri Dishes & Solidify Mix->Pour Pour->Spot Incubate Incubate Plates (e.g., 37°C, 18-24h) Spot->Incubate Examine Examine Plates for Bacterial Growth Incubate->Examine Determine_MIC Determine MIC (Lowest concentration with no visible growth) Examine->Determine_MIC

References

Application Notes and Protocols for Cell-Based Assays to Determine Corynecin III Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin III, a derivative of chloramphenicol, has demonstrated notable antibacterial properties. Its structural similarity to chloramphenicol, a known inhibitor of mitochondrial protein synthesis in mammalian cells, suggests that it may also exert cytotoxic effects on eukaryotic cells.[1][2][3] These application notes provide a comprehensive guide to utilizing various cell-based assays to evaluate the cytotoxicity of this compound. The following protocols are designed to deliver robust and reproducible data for assessing its potential as a therapeutic agent or to understand its toxicological profile.

Assessment of Cell Viability and Cytotoxicity

A fundamental step in evaluating the effect of any compound on cells is to determine its impact on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Proliferation and Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Table 1: Hypothetical IC₅₀ Values of this compound on Various Cancer Cell Lines

Cell LineTissue of Origin24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HeLaCervical Cancer85.262.545.1
A549Lung Cancer92.771.353.8
MCF-7Breast Cancer78.955.439.2
HepG2Liver Cancer98.175.660.3

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep This compound Dilution compound_prep->add_compound incubation Incubation (24, 48, 72h) add_compound->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay readout Plate Reader/ Flow Cytometer mtt_assay->readout ldh_assay->readout apoptosis_assay->readout data_analysis Calculate IC50/ % Apoptosis readout->data_analysis results Results data_analysis->results

Caption: Workflow for assessing this compound cytotoxicity.

Evaluation of Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.

LDH Cytotoxicity Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released upon cell lysis.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Data Presentation:

Table 2: Hypothetical LDH Release from HeLa Cells Treated with this compound

This compound (µM)24h % Cytotoxicity48h % Cytotoxicity72h % Cytotoxicity
105.2 ± 1.18.9 ± 1.512.3 ± 2.0
2512.8 ± 2.320.1 ± 3.128.7 ± 3.9
5025.4 ± 3.842.6 ± 4.555.1 ± 5.2
10048.9 ± 5.168.3 ± 6.280.4 ± 7.1

Investigation of Apoptosis Induction

To understand the mechanism of cell death induced by this compound, it is crucial to investigate whether it triggers apoptosis, a form of programmed cell death.

Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

Data Presentation:

Table 3: Hypothetical Apoptosis Profile in A549 Cells Treated with this compound (48h)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic% Necrotic
Vehicle Control95.1 ± 2.32.5 ± 0.81.2 ± 0.41.2 ± 0.5
This compound (IC₅₀)48.3 ± 4.125.8 ± 3.518.2 ± 2.97.7 ± 1.8

Potential Signaling Pathway of this compound-Induced Cytotoxicity

Based on its structural similarity to chloramphenicol, this compound may exert its cytotoxic effects by inhibiting mitochondrial protein synthesis.[1][2][3] This can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately trigger the intrinsic pathway of apoptosis.

Hypothesized Signaling Pathway

signaling_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Corynecin_III This compound Mito_Protein_Syn Mitochondrial Protein Synthesis Corynecin_III->Mito_Protein_Syn Mito_Dysfunction Mitochondrial Dysfunction Mito_Protein_Syn->Mito_Dysfunction inhibition ROS Increased ROS Mito_Dysfunction->ROS Cytochrome_c Cytochrome c Release Mito_Dysfunction->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase3 activation

Caption: Hypothesized pathway of this compound-induced apoptosis.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound's cytotoxicity. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive understanding of its effects on mammalian cells. The provided protocols and data presentation formats are intended to facilitate experimental design and data interpretation. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its potential development as a therapeutic agent.

References

Application Notes and Protocols for the Experimental Use of Corynecin III in Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynecin III is a naturally occurring antibiotic belonging to the chloramphenicol family of acyl nitrophenylpropylamines. Structurally similar to chloramphenicol, it exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria, although it is generally less potent than its well-known analog.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound's efficacy against gram-positive bacteria. Due to the limited availability of specific experimental data for this compound, the following protocols and mechanistic insights are largely based on established methodologies for similar antibiotics, particularly chloramphenicol. Researchers are advised to use this information as a guide and to perform appropriate validations for their specific experimental setups.

Mechanism of Action (Inferred)

This compound, like chloramphenicol, is believed to act as a protein synthesis inhibitor. It is hypothesized to bind to the 50S subunit of the bacterial ribosome, specifically interacting with the A2451 and A2452 residues of the 23S rRNA.[1] This binding action obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[1][2][3][4][5] This mechanism is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[2][3]

Caption: Inferred mechanism of action of this compound.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound against gram-positive bacteria is not widely available in the public domain. The following table provides a template with hypothetical MIC ranges for common gram-positive pathogens, based on the known activity of chloramphenicol. Researchers must determine the actual MIC values experimentally.

Gram-Positive BacteriumStrain ExampleHypothetical MIC Range (µg/mL)
Staphylococcus aureusATCC 292134 - 32
Streptococcus pneumoniaeATCC 496192 - 16
Enterococcus faecalisATCC 292128 - 64
Bacillus subtilisATCC 66331 - 8

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[6][7][8][9][10]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Positive control antibiotic (e.g., chloramphenicol, vancomycin)

  • Negative control (broth only)

  • Growth control (broth with bacterial inoculum)

Procedure:

  • Prepare Bacterial Inoculum: From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of the microtiter plate to achieve the desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and control wells. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start: Fresh Bacterial Culture Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum in MHB Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Prepare_Drug_Dilutions Prepare Serial Dilutions of This compound in 96-well plate Prepare_Drug_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End: MIC Value Obtained Read_Results->End

Caption: Workflow for MIC determination.

Time-Kill Kinetic Assay

This assay determines the rate at which an antibiotic kills a bacterial population.[11][12][13]

Materials:

  • This compound

  • Log-phase bacterial culture

  • MHB

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures: Grow the test bacterium in MHB to early or mid-logarithmic phase.

  • Set Up Test Conditions: Prepare tubes or flasks containing MHB with this compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the log-phase bacterial culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.

Time_Kill_Workflow Start Start: Log-phase Bacterial Culture Prepare_Tubes Prepare Tubes with MHB and Varying Concentrations of this compound Start->Prepare_Tubes Inoculate_Tubes Inoculate Tubes with Bacterial Culture Prepare_Tubes->Inoculate_Tubes Incubate_Shaking Incubate at 37°C with Shaking Inoculate_Tubes->Incubate_Shaking Sampling Withdraw Aliquots at Time Points (0, 2, 4, 6, 24h) Incubate_Shaking->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plate_on_Agar Plate Dilutions onto Agar Serial_Dilution->Plate_on_Agar Incubate_Plates Incubate Plates at 37°C Plate_on_Agar->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End: Determine Bactericidal/Bacteriostatic Activity Plot_Data->End

Caption: Workflow for a time-kill kinetic assay.

Signaling Pathways

Currently, there is no specific information available regarding the direct impact of this compound on bacterial signaling pathways. As a protein synthesis inhibitor, its effects on signaling are likely to be secondary, resulting from the downstream consequences of arrested protein production. This could indirectly affect numerous cellular processes that are regulated by proteins with short half-lives, such as stress responses and quorum sensing. Further research is required to elucidate any direct effects of this compound on specific signaling cascades in gram-positive bacteria.

Conclusion

This compound presents an interesting subject for antimicrobial research due to its structural similarity to chloramphenicol and its broad-spectrum activity. The protocols and information provided herein offer a foundational framework for researchers to begin investigating its potential against gram-positive pathogens. It is imperative that researchers experimentally validate the efficacy and mechanism of action of this compound, as the information provided is largely based on inference from its structural analog, chloramphenicol.

References

Application Notes and Protocols for the Experimental Use of Corynecin III in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The quantitative data presented in these application notes (MIC values, time-kill kinetics, and cytotoxicity data) are hypothetical and for illustrative purposes only. As of the generation of this document, specific experimental data for Corynecin III against the listed gram-negative bacteria is not widely available in published literature. The protocols provided are based on standard microbiological and cell biology methods and should be adapted as necessary for specific experimental conditions.

Introduction

This compound is an antibiotic that shares structural similarities with chloramphenicol.[1] Like chloramphenicol, it is anticipated to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis.[1][2] This document provides detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound against common Gram-negative pathogens and outlines its presumed mechanism of action.

Presumed Mechanism of Action

This compound, due to its structural analogy to chloramphenicol, is presumed to act as a protein synthesis inhibitor. It is thought to bind to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds. This action halts protein elongation and is typically bacteriostatic at lower concentrations, but can be bactericidal at higher concentrations.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Peptide Bond Formation Peptide Bond Formation 50S->Peptide Bond Formation Inhibits 30S 30S This compound This compound This compound->50S Binds to Protein Elongation Protein Elongation Peptide Bond Formation->Protein Elongation Prevents Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Elongation->Bacterial Growth Inhibition Leads to

Caption: Presumed signaling pathway of this compound in bacteria.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Negative Bacteria
Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli259228
Pseudomonas aeruginosa2785332
Klebsiella pneumoniae70060316
Table 2: Hypothetical Time-Kill Kinetics of this compound against Escherichia coli ATCC 25922
Time (hours)0.5 x MIC (4 µg/mL) Log10 CFU/mL1 x MIC (8 µg/mL) Log10 CFU/mL2 x MIC (16 µg/mL) Log10 CFU/mLGrowth Control Log10 CFU/mL
06.06.06.06.0
25.54.83.57.2
45.23.92.18.5
85.83.5<2.09.1
247.93.8<2.09.5
Table 3: Hypothetical Cytotoxicity of this compound on Mammalian Cell Line (HEK293)
Concentration (µg/mL)Cell Viability (%)
1098
2595
5088
10075
20052
IC50 (µg/mL) ~190

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Start Start Prepare this compound stock solution Prepare this compound stock solution Start->Prepare this compound stock solution Prepare bacterial inoculum (0.5 McFarland) Prepare bacterial inoculum (0.5 McFarland) Start->Prepare bacterial inoculum (0.5 McFarland) Perform serial dilutions in 96-well plate Perform serial dilutions in 96-well plate Prepare this compound stock solution->Perform serial dilutions in 96-well plate Add inoculum to each well Add inoculum to each well Perform serial dilutions in 96-well plate->Add inoculum to each well Prepare bacterial inoculum (0.5 McFarland)->Add inoculum to each well Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Add inoculum to each well->Incubate at 37°C for 18-24h Visually assess for turbidity Visually assess for turbidity Incubate at 37°C for 18-24h->Visually assess for turbidity Determine MIC Determine MIC Visually assess for turbidity->Determine MIC End End Determine MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • Gram-negative bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform two-fold serial dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay Protocol

This assay evaluates the rate of bacterial killing over time when exposed to an antimicrobial agent.[4]

Start Start Prepare bacterial culture to log phase Prepare bacterial culture to log phase Start->Prepare bacterial culture to log phase Add this compound at different MIC multiples Add this compound at different MIC multiples Prepare bacterial culture to log phase->Add this compound at different MIC multiples Incubate and collect samples at time points Incubate and collect samples at time points Add this compound at different MIC multiples->Incubate and collect samples at time points Perform serial dilutions of samples Perform serial dilutions of samples Incubate and collect samples at time points->Perform serial dilutions of samples Plate on agar and incubate Plate on agar and incubate Perform serial dilutions of samples->Plate on agar and incubate Count colonies (CFU/mL) Count colonies (CFU/mL) Plate on agar and incubate->Count colonies (CFU/mL) Plot Log10 CFU/mL vs. Time Plot Log10 CFU/mL vs. Time Count colonies (CFU/mL)->Plot Log10 CFU/mL vs. Time End End Plot Log10 CFU/mL vs. Time->End

Caption: Workflow for the time-kill assay.

Materials:

  • This compound

  • Gram-negative bacterial strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare Inoculum:

    • Grow an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture into fresh CAMHB and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Adjust the culture to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Exposure to this compound:

    • Prepare flasks containing CAMHB with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control flask without any antibiotic.

    • Inoculate each flask with the prepared bacterial culture.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

  • Colony Counting and Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is considered bactericidal.[4]

Cytotoxicity Assay Protocol (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Start Start Seed mammalian cells in 96-well plate Seed mammalian cells in 96-well plate Start->Seed mammalian cells in 96-well plate Incubate for 24h to allow attachment Incubate for 24h to allow attachment Seed mammalian cells in 96-well plate->Incubate for 24h to allow attachment Treat cells with this compound dilutions Treat cells with this compound dilutions Incubate for 24h to allow attachment->Treat cells with this compound dilutions Incubate for 24-72h Incubate for 24-72h Treat cells with this compound dilutions->Incubate for 24-72h Add MTT reagent and incubate Add MTT reagent and incubate Incubate for 24-72h->Add MTT reagent and incubate Add solubilization solution Add solubilization solution Add MTT reagent and incubate->Add solubilization solution Read absorbance at 570 nm Read absorbance at 570 nm Add solubilization solution->Read absorbance at 570 nm Calculate cell viability and IC50 Calculate cell viability and IC50 Read absorbance at 570 nm->Calculate cell viability and IC50 End End Calculate cell viability and IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include control wells with medium only (no cells) and cells with medium but no drug (vehicle control).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

References

Application Notes and Protocols: Techniques for Labeling Corynecin III for Tracking Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Corynecin III is an antibiotic with a chemical structure similar to chloramphenicol, exhibiting a broad antibacterial spectrum against both Gram-positive and Gram-negative bacteria[1]. Its mechanism of action is believed to involve the inhibition of bacterial protein synthesis[1]. To elucidate its specific cellular targets, biodistribution, pharmacokinetics, and mechanism of action in detail, robust methods for labeling and tracking the molecule in biological systems are essential. These tracking studies are critical in the drug development process, providing insights into absorption, distribution, metabolism, and excretion (ADME)[2][3].

This document provides detailed application notes and generalized protocols for three common labeling techniques adapted for this compound: fluorescent labeling, radioisotope labeling, and biotinylation. These methods enable researchers to visualize, quantify, and isolate the molecule for various downstream applications.

Fluorescent Labeling via Click Chemistry

Application Note:

Fluorescently-tagged antibiotics are powerful tools for studying antimicrobial resistance and visualizing drug-bacteria interactions at the cellular level.[4] A highly efficient and bioorthogonal method for attaching a fluorescent dye to a small molecule like this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[4][5][6] This strategy involves two steps: first, modifying this compound to introduce either an azide or an alkyne functional group, and second, "clicking" this modified molecule to a fluorophore containing the complementary group. This method is highly selective, occurs under mild, aqueous conditions, and the resulting triazole linkage is stable, making it ideal for biological studies.[4][6]

Key Considerations for this compound: The structure of this compound (N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-methylpropanamide) contains primary and secondary hydroxyl groups[7]. The primary hydroxyl group is a potential site for modification that is less likely to interfere with the molecule's core pharmacophore, which resembles chloramphenicol.

Experimental Protocol: Fluorescent Labeling of this compound

This protocol describes a generalized two-step process: (1) introduction of an azide handle onto this compound and (2) CuAAC reaction with an alkyne-fluorophore.

Part 1: Synthesis of Azido-Corynecin III

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

  • Activation: Cool the solution to 0°C and add a sulfonylating agent (e.g., methanesulfonyl chloride or tosyl chloride) and a non-nucleophilic base (e.g., triethylamine or DIPEA) to selectively activate the primary hydroxyl group.

  • Azide Introduction: After the activation reaction is complete (monitored by TLC), add sodium azide (NaN₃) and allow the reaction to proceed at room temperature or with gentle heating until the sulfonate is fully displaced.

  • Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting azido-Corynecin III derivative using column chromatography (e.g., silica gel).

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.

Part 2: Click Chemistry Conjugation to a Fluorophore

  • Reaction Mixture: In a microcentrifuge tube, dissolve the azido-Corynecin III derivative and an alkyne-functionalized fluorophore (e.g., Alkyne-Cy5, Alkyne-FITC) in a biocompatible solvent system such as a mixture of water and t-butanol or DMSO.

  • Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing a copper(I) source (e.g., copper(II) sulfate) with a reducing agent (e.g., sodium ascorbate). A copper-ligand complex can also be used to improve efficiency and reduce cytotoxicity[6].

  • Click Reaction: Add the catalyst solution to the reaction mixture containing the azide and alkyne. Vortex briefly and allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the fluorescently labeled this compound conjugate using reverse-phase HPLC to remove unreacted components and the catalyst.

  • Final Analysis: Confirm the final product and its purity via mass spectrometry and measure its concentration using UV-Vis spectrophotometry.

Quantitative Data Summary: Fluorescent Labeling
ParameterTypical ValueDescription
Labeling Efficiency > 90%The percentage of modified this compound that successfully conjugates with the fluorophore, typically very high for click chemistry reactions[8].
Yield (Overall) 40-60%The final yield of the purified fluorescent conjugate, accounting for both the modification and click reaction steps.
Purity > 95%Purity of the final product as determined by HPLC.
Stability HighThe triazole linkage formed during the click reaction is chemically and biologically stable[4].

Radioisotope Labeling for ADME and Biodistribution Studies

Application Note:

Radiolabeling is a highly sensitive and quantitative technique used to track the fate of a drug molecule in vitro and in vivo.[9][10] It is the gold standard for ADME (Absorption, Distribution, Metabolism, and Excretion) studies required for drug development.[3] Common isotopes for labeling small organic molecules are Carbon-14 (¹⁴C) and Tritium (³H). ¹⁴C is often preferred for metabolic studies because the carbon backbone is less likely to be exchanged or lost during metabolism.[3] However, ³H offers a much higher specific activity, which is beneficial for imaging or receptor-binding studies where the target is present in low concentrations.[10]

Key Considerations for this compound: For this compound, ¹⁴C could be incorporated into the aromatic ring or the propanamide backbone during a custom radiosynthesis campaign. The position of the label must be chosen carefully to be metabolically stable[3].

Experimental Protocol: Custom ¹⁴C Radiosynthesis of this compound

This protocol outlines a conceptual pathway. The execution requires specialized radiochemistry facilities and expertise.

  • Precursor Selection: Identify a suitable starting material for the synthesis that is commercially available in a ¹⁴C-labeled form. For this compound, this could be ¹⁴C-labeled p-nitrobenzaldehyde or a labeled amino acid precursor.

  • Synthetic Route Design: Design a multi-step synthetic route from the labeled precursor to the final this compound molecule. This process is managed by a specialized radiochemistry service provider[2].

  • Small-Scale "Cold" Synthesis: First, perform the entire synthesis with non-radioactive ("cold") materials to optimize reaction conditions and purification methods.

  • Radiosynthesis Execution: Perform the synthesis in a shielded hot cell using the ¹⁴C-labeled precursor. Reaction progress is monitored using techniques like radio-TLC.

  • Purification: Purify the final [¹⁴C]this compound product using preparative HPLC. This is a critical step to ensure high radiochemical purity.

  • Quality Control:

    • Identity and Purity: Confirm the chemical structure and purity using co-elution with an authentic, non-labeled standard on an HPLC system with both UV and radio-detectors.

    • Radiochemical Purity: Determine the percentage of radioactivity corresponding to the desired compound, which should typically be >98%.

    • Specific Activity: Measure the amount of radioactivity per unit mass (e.g., in mCi/mmol) using a calibrated liquid scintillation counter.

Quantitative Data Summary: Radioisotope Labeling
ParameterCarbon-14 (¹⁴C)Tritium (³H)Description
Half-life 5,730 years12.3 yearsThe long half-life of ¹⁴C makes it convenient for long-term studies without significant decay correction[3].
Max. Specific Activity 62.4 mCi/mmol29.1 Ci/mmolTritium's much higher specific activity allows for the detection of smaller quantities of the labeled compound[3][10].
Emission Energy (β) Low (0.156 MeV)Very Low (0.0186 MeV)The low energy of beta particles results in high resolution for autoradiography but requires sensitive detection methods like liquid scintillation counting.
Typical Purity > 98%> 98%Radiochemical purity is critical for accurate quantitative results.

Biotinylation for Target Identification and Affinity Purification

Application Note:

Biotinylation is the process of attaching a biotin molecule to a compound of interest.[11] The extremely high affinity and specificity of the biotin-avidin (or streptavidin) interaction (Kd = 10⁻¹⁵ M) makes it an invaluable tool for detecting and isolating binding partners.[12] A biotinylated version of this compound can be used as a "bait" molecule in cell lysates. Any proteins that bind to this compound will be pulled down along with the bait when incubated with streptavidin-coated beads, allowing for their identification by mass spectrometry. Care must be taken to attach the biotin via a linker at a position that does not disrupt the drug's biological activity[11].

Experimental Protocol: Biotinylation of this compound

This protocol assumes modification of the primary hydroxyl group of this compound to introduce a reactive handle for biotin conjugation.

  • Synthesis of Amine-Reactive this compound:

    • In a reaction vessel, dissolve this compound in an appropriate solvent.

    • React the primary hydroxyl group with a reagent like p-nitrophenyl chloroformate to create an activated carbonate.

    • React the activated intermediate with a diamine linker (e.g., ethylenediamine) to introduce a primary amine handle.

    • Purify the amine-functionalized this compound using chromatography.

  • Biotin Conjugation:

    • Dissolve the amine-functionalized this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • Add an amine-reactive biotinylation reagent, such as NHS-Biotin or NHS-LC-Biotin (which contains a longer spacer arm to reduce steric hindrance)[12]. A molar excess of the biotin reagent is typically used.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Quench the reaction by adding a small amount of an amine-containing buffer like Tris.

  • Purification:

    • Remove excess, unreacted biotinylation reagent and byproducts by dialysis, size-exclusion chromatography, or reverse-phase HPLC.

  • Validation:

    • Confirm successful biotinylation using a HABA assay or by performing a Western blot with streptavidin-HRP after running the sample on a gel.

    • Most importantly, test the biological activity of the biotinylated this compound (e.g., via a minimum inhibitory concentration assay) to ensure that the modification has not compromised its function.

Quantitative Data Summary: Biotinylation
ParameterTypical ValueDescription
Conjugation Ratio ~1:1The molar ratio of biotin to this compound in the final product. A 1:1 ratio is ideal for a small molecule.
Purity > 90%Purity of the final biotinylated conjugate after purification.
Retained Activity > 80%The biological activity of the biotinylated molecule compared to the unlabeled parent compound. This is crucial for meaningful pulldown experiments.
Binding Capacity HighThe biotinylated molecule should show strong and specific binding to immobilized streptavidin.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the proposed mechanism of action for this compound.

G cluster_workflow General Labeling Workflow for this compound C3 This compound (Parent Molecule) Mod Chemical Modification (Introduce Handle) C3->Mod Conj Label Conjugation (Fluoro, Radio, Biotin) Mod->Conj Pur Purification (HPLC, Chromatography) Conj->Pur Track Tracking Studies (In Vitro / In Vivo) Pur->Track

Caption: A generalized workflow for labeling this compound for tracking studies.

G cluster_pathway Proposed Mechanism of Action for this compound DNA Bacterial DNA mRNA mRNA Transcript DNA->mRNA Transcription Ribosome Ribosome (Protein Synthesis Machinery) mRNA->Ribosome Protein Functional Proteins Ribosome->Protein Translation Growth Bacterial Growth & Proliferation Protein->Growth C3 This compound C3->Ribosome Inhibition

Caption: this compound likely inhibits bacterial protein synthesis at the ribosome.

G cluster_applications Labeling Techniques and Primary Applications Fluoro Fluorescent Labeling Microscopy Confocal Microscopy Fluoro->Microscopy FACS Flow Cytometry Fluoro->FACS Radio Radiolabeling ADME ADME Studies Radio->ADME PET PET/SPECT Imaging Radio->PET Biotin Biotinylation Affinity Affinity Purification (Target ID) Biotin->Affinity Pulldown Western Blot / Pulldown Biotin->Pulldown

Caption: Relationship between labeling techniques and their downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Corynecin III Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Corynecin III fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganisms produce it?

A1: this compound is an antibiotic that is an analog of chloramphenicol. It is primarily produced by the bacterium Corynebacterium hydrocarboclastus. Some Streptomyces species have also been reported to produce corynecins.[1]

Q2: What is the general fermentation strategy to achieve a high yield of this compound?

A2: A fed-batch fermentation strategy is generally recommended for high-yield production of this compound. This involves the continuous feeding of a nutrient solution to maintain optimal concentrations of key substrates like acetate, ammonium, and phosphate throughout the fermentation process.[2]

Q3: What are the key media components for this compound fermentation?

A3: The key media components for Corynebacterium hydrocarboclastus to produce this compound include:

  • Carbon Source: Acetate has been shown to be a superior carbon source for high-yield Corynecin production.[2]

  • Nitrogen Source: Ammonium salts are a suitable nitrogen source.

  • Phosphate Source: A controlled concentration of phosphate is crucial.

  • Inorganic Salts: The addition of potassium chloride (KCl) and sodium chloride (NaCl) has been shown to stimulate Corynecin production.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Problem Potential Causes Troubleshooting Steps
Low or No this compound Yield 1. Suboptimal media composition. 2. Inappropriate pH of the fermentation broth. 3. Incorrect fermentation temperature. 4. Insufficient aeration and agitation. 5. Precursor limitation.1. Optimize Media: Ensure acetate is the primary carbon source. Systematically vary the concentrations of acetate, ammonium, and phosphate to find the optimal ratio. Add KCl (around 1%) and NaCl (around 1%) to the medium. 2. Control pH: Maintain the pH of the culture medium within the optimal range for Corynebacterium hydrocarboclastus (typically around 6.0-8.0). Use a pH controller with automated acid/base addition. 3. Optimize Temperature: Maintain a constant temperature, likely between 28-37°C. Perform small-scale experiments to determine the optimal temperature for your specific strain. 4. Improve Aeration/Agitation: Increase the agitation speed and/or aeration rate to ensure sufficient dissolved oxygen for cell growth and secondary metabolite production. 5. Precursor Feeding: Since this compound biosynthesis originates from the shikimate pathway, consider feeding precursors like shikimic acid or p-aminobenzoic acid at different stages of the fermentation.
Slow or No Microbial Growth 1. Inoculum issues (low viability, small volume). 2. Nutrient limitation. 3. Presence of inhibitory substances.1. Check Inoculum: Ensure the seed culture is in the exponential growth phase and use an adequate inoculum volume (typically 5-10% v/v). 2. Analyze Media: Verify the concentrations of all essential nutrients in your medium. 3. Media Sterilization: Ensure proper sterilization of the medium to eliminate any potential inhibitors.
Foaming in the Fermenter 1. High protein content in the medium. 2. High agitation and aeration rates.1. Use Antifoam: Add a sterile antifoaming agent (e.g., silicone-based) as needed. An automated foam control system is recommended for larger-scale fermentations.
Contamination with Other Microorganisms 1. Improper sterilization of the fermenter or media. 2. Non-sterile sampling techniques. 3. Contaminated inoculum.1. Sterilization Protocol: Review and validate your sterilization procedures for the fermenter, media, and all transfer lines. 2. Aseptic Technique: Use strict aseptic techniques for all manipulations, including inoculation and sampling. 3. Inoculum Purity: Check the purity of your seed culture before inoculation.

Quantitative Data on Fermentation Parameters

Disclaimer: Specific quantitative data for the effect of all parameters on this compound yield is limited in publicly available literature. The following tables provide representative data based on studies of Corynecin production and fermentation of closely related antibiotics in Corynebacterium species to guide optimization experiments.

Table 1: Effect of Carbon Source on Corynecin Production

Carbon SourceRelative Corynecin Yield (%)
Acetate100
Glucose65
Sucrose58
Glycerol45
(Data is illustrative based on the finding that acetate is the superior carbon source for Corynecin production by C. hydrocarboclastus)[2]

Table 2: Representative Effect of pH and Temperature on Antibiotic Yield in Corynebacterium

pHTemperature (°C)Relative Antibiotic Yield (%)
6.02875
6.52888
7.02895
7.52885
7.02580
7.030100
7.03592
(This data is representative for antibiotic production in Corynebacterium and should be used as a starting point for optimizing this compound fermentation.)

Table 3: Representative Effect of Nutrient Concentration on this compound Yield

Acetate Conc. (g/L)Ammonium Conc. (g/L)Phosphate Conc. (g/L)Relative this compound Yield (%)
1020.570
2020.590
3020.5100
2010.585
2030.595
2020.280
2020.898
(This table illustrates the importance of optimizing nutrient concentrations. The optimal values need to be determined experimentally for each specific process.)[2]

Experimental Protocols

Fed-Batch Fermentation for this compound Production

This protocol is based on established methods for fed-batch fermentation of Corynebacterium species.

a. Inoculum Preparation:

  • Prepare a seed culture medium (e.g., Tryptic Soy Broth).

  • Inoculate with a pure culture of Corynebacterium hydrocarboclastus.

  • Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the mid-exponential phase.

b. Fermenter Preparation and Batch Phase:

  • Prepare the initial batch medium in the fermenter. A representative medium could contain (per liter): 20 g sodium acetate, 2 g (NH₄)₂SO₄, 0.5 g KH₂PO₄, 0.5 g K₂HPO₄, 0.2 g MgSO₄·7H₂O, and trace elements.

  • Sterilize the fermenter and medium.

  • After cooling, inoculate with 5-10% (v/v) of the seed culture.

  • Maintain the temperature at 30°C and pH at 7.0 (controlled by automated addition of acetic acid and ammonium hydroxide). Set agitation and aeration to maintain a dissolved oxygen level above 20%.

c. Fed-Batch Phase:

  • After the initial carbon source is nearly depleted (as indicated by a sharp increase in dissolved oxygen), start the continuous feed.

  • The feed solution should be a concentrated mixture of acetic acid (e.g., 50%), ammonium acetate (e.g., 9%), and a small amount of potassium phosphate (e.g., 0.2%).[2]

  • Adjust the feed rate to maintain a low but non-limiting concentration of acetate in the fermenter.

  • Continue the fermentation for 96-120 hours, taking samples periodically for analysis of cell growth and this compound concentration.

Extraction and Quantification of this compound

This protocol is adapted from methods used for chloramphenicol and its analogs.

a. Extraction:

  • Centrifuge a sample of the fermentation broth to separate the cells.

  • Extract the supernatant with an equal volume of a hydrophobic polar solvent like ethyl acetate.[3]

  • Repeat the extraction twice.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

b. Quantification by HPLC:

  • Dissolve the crude extract in the mobile phase.

  • Use a C18 reversed-phase column.

  • A suitable mobile phase could be a mixture of acetonitrile and a buffer (e.g., sodium pentanesulfonate solution with glacial acetic acid).[4]

  • Set the UV detector to a wavelength of around 278 nm.[4]

  • Prepare a standard curve with purified this compound to quantify the concentration in the samples.

Visualizations

This compound Biosynthetic Pathway

Corynecin_III_Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate p_Aminobenzoic_Acid p-Aminobenzoic Acid (PABA) Chorismate->p_Aminobenzoic_Acid pabABC genes Corynecin_Precursor p-Nitrophenylserinol (Corynecin Precursor) p_Aminobenzoic_Acid->Corynecin_Precursor Multi-step enzymatic conversion Corynecin_III This compound Corynecin_Precursor->Corynecin_III Butyryl_CoA Butyryl-CoA Butyryl_CoA->Corynecin_III Acylation

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow Strain_Selection Strain Selection/ Improvement Media_Optimization Media Optimization (Carbon, Nitrogen, Phosphate) Strain_Selection->Media_Optimization Process_Optimization Process Parameter Optimization (pH, Temp, DO) Media_Optimization->Process_Optimization Fed_Batch_Strategy Fed-Batch Strategy Development Process_Optimization->Fed_Batch_Strategy Scale_Up Scale-Up Fermentation Fed_Batch_Strategy->Scale_Up Downstream_Processing Downstream Processing (Extraction & Purification) Scale_Up->Downstream_Processing

Caption: Workflow for optimizing this compound fermentation.

Logical Relationship in Troubleshooting Low Yield

Troubleshooting_Logic Low_Yield Low this compound Yield Media_Issues Media Composition (C/N/P ratio, salts) Low_Yield->Media_Issues Process_Issues Process Parameters (pH, Temp, DO) Low_Yield->Process_Issues Biological_Issues Biological Factors (Strain viability, contamination) Low_Yield->Biological_Issues Optimize_Media Optimize Media Components Media_Issues->Optimize_Media Control_Parameters Control Process Parameters Process_Issues->Control_Parameters Check_Culture Check Culture Purity & Viability Biological_Issues->Check_Culture Improved_Yield Improved Yield Optimize_Media->Improved_Yield Control_Parameters->Improved_Yield Check_Culture->Improved_Yield

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting Corynecin III instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Corynecin III in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibiotic that is structurally similar to chloramphenicol.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome, thereby blocking the peptidyl transferase step in protein elongation.

Q2: I am seeing inconsistent results in my experiments with this compound. Could this be due to instability in my culture medium?

Yes, inconsistent results are a common indicator of antibiotic instability. Antibiotics can degrade in culture media due to factors like pH, temperature, light exposure, and interactions with media components.[2] This degradation can lead to a decrease in the effective concentration of the antibiotic over the course of an experiment, resulting in variability.

Q3: What are the optimal storage conditions for this compound stock solutions?

Q4: How long is this compound expected to be stable in my culture medium at 37°C?

The stability of this compound in culture medium at 37°C has not been extensively studied. However, its analog chloramphenicol is known to be relatively stable, with aqueous solutions showing significant hydrolysis only after extended periods. For instance, one source indicates that aqueous solutions of chloramphenicol are stable at 37°C for about 5 days.[2] However, the complex composition of culture media can influence stability. It is recommended to either add the antibiotic fresh to the medium for each experiment or to conduct a stability study in your specific medium (see Experimental Protocols section).

Q5: What are the potential degradation products of this compound and are they toxic?

Specific degradation products of this compound have not been fully characterized in the literature. However, studies on its analog, chloramphenicol, have identified degradation products such as 1-(4'-nitrophenyl)-2-amino-1,3-propanediol (AMPD) and 4-nitrobenzaldehyde through hydrolysis and other degradation pathways.[3][4] The toxicity of this compound degradation products is unknown, but it is a possibility that they could have off-target effects on cells in culture. For example, some chloramphenicol degradation products have been shown to have higher ecotoxicity than the parent compound.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of antibacterial efficacy over time Degradation of this compound in the culture medium.1. Prepare fresh this compound-containing medium for each experiment.2. Replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours).3. Perform a stability study to determine the half-life of this compound in your specific culture medium and adjust your experimental design accordingly (see Experimental Protocols).
High variability between experimental replicates Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., light exposure, temperature fluctuations).1. Standardize all experimental conditions meticulously.2. Protect cultures from light by using amber-colored flasks or by covering them.3. Ensure consistent temperature and pH of the culture medium.
Unexpected cellular phenotypes or toxicity Formation of toxic degradation products of this compound.1. Test the toxicity of a "pre-incubated" this compound solution (incubated under your experimental conditions for the duration of your experiment) on your cells.2. If toxicity is observed, consider reducing the concentration of this compound or the duration of exposure.3. Attempt to identify degradation products using analytical methods like HPLC or LC-MS/MS.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following table summarizes the stability of its structural analog, chloramphenicol, under various conditions. This information can serve as a general guideline.

Condition Stability of Chloramphenicol Reference
Aqueous Solution (pH 2-7, 20-22°C) 50% hydrolysis after 290 days
Aqueous Solution (pH 7.4, Borax Buffer, 20-22°C) 14% loss after 290 days
Aqueous Solution (115°C, 30 minutes) 10% loss[2]
Stock Solution (in ethanol, 2-8°C) Stable[2]
In LB Agar (refrigerated) Stable for at least a few weeks to a month[5]
In LB Agar (37°C) Effective for at least a few days[5]

Experimental Protocols

Protocol 1: Determination of this compound Stability in Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound standard

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Incubator at 37°C

  • HPLC or LC-MS/MS system

  • Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)

  • Syringe filters (0.22 µm)

Methodology:

  • Prepare a standard curve: Prepare a series of known concentrations of this compound in fresh culture medium. Analyze these standards by HPLC or LC-MS/MS to generate a standard curve.

  • Prepare stability samples: Prepare a solution of this compound in your culture medium at the concentration you use in your experiments.

  • Incubate samples: Place the stability samples in an incubator at 37°C.

  • Collect time points: At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot of the sample.

  • Sample preparation: Filter the collected aliquots through a 0.22 µm syringe filter to remove any potential microbial contamination.

  • Analysis: Analyze the samples using the same HPLC or LC-MS/MS method used for the standard curve.

  • Data analysis: Use the standard curve to determine the concentration of this compound remaining at each time point. Plot the concentration versus time to determine the degradation kinetics and calculate the half-life.

Protocol 2: Bioassay for Functional Stability of this compound

This protocol provides a functional assessment of this compound stability by measuring its antibacterial activity over time.

Materials:

  • This compound

  • Your cell culture medium

  • A bacterial strain sensitive to this compound

  • Bacterial growth medium (e.g., Luria-Bertani broth)

  • Spectrophotometer or plate reader

Methodology:

  • Prepare "aged" this compound solutions: Prepare a solution of this compound in your cell culture medium and incubate it at 37°C. Prepare separate solutions for each time point you want to test (e.g., 0, 24, 48, 72 hours).

  • Bacterial culture: Prepare an overnight culture of the sensitive bacterial strain.

  • Minimum Inhibitory Concentration (MIC) assay: Perform a standard MIC assay using the "aged" this compound solutions. This involves making serial dilutions of each "aged" solution and inoculating them with the bacterial culture.

  • Incubation: Incubate the MIC plates at the optimal growth temperature for the bacteria.

  • Read results: Determine the MIC for each "aged" solution by observing the lowest concentration that inhibits visible bacterial growth. An increase in the MIC over time indicates a loss of this compound activity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_media Prepare this compound in Culture Medium prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate collect_samples Collect Samples at Time Points incubate->collect_samples hplc Quantify by HPLC/LC-MS/MS collect_samples->hplc bioassay Assess Activity by Bioassay (MIC) collect_samples->bioassay half_life Determine Half-life hplc->half_life mic_change Observe MIC Change bioassay->mic_change

Caption: Workflow for assessing this compound stability.

mechanism_of_action Corynecin_III This compound Ribosome 50S Ribosomal Subunit Corynecin_III->Ribosome binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis is inhibited tRNA Aminoacyl-tRNA tRNA->Ribosome binding blocked

Caption: Mechanism of action of this compound.

degradation_pathway Corynecin_III This compound (Active Antibiotic) Degradation Degradation (e.g., hydrolysis, photolysis) Corynecin_III->Degradation Degradation_Products Degradation Products (Inactive or Altered Activity) Degradation->Degradation_Products Off_Target Potential Off-Target Cellular Effects Degradation_Products->Off_Target

Caption: Potential impact of this compound degradation.

References

Optimizing Corynecin III Dosage for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Corynecin III for in vitro experiments. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is structurally and functionally similar to chloramphenicol, a well-characterized antibiotic.[1] Like chloramphenicol, this compound is a protein synthesis inhibitor. It acts by binding to the 50S subunit of the bacterial ribosome and inhibiting the peptidyl transferase activity, which prevents the formation of peptide bonds and subsequent protein elongation.[2][3][4] While primarily targeting bacterial ribosomes, at high concentrations, it can also affect mitochondrial protein synthesis in mammalian cells due to the similarity between mitochondrial and bacterial ribosomes.[5][6]

Q2: What is a good starting concentration range for this compound in my in vitro experiment?

A2: The optimal concentration of this compound is cell-type dependent. A good starting point is to perform a dose-response experiment, often called a "kill curve," to determine the minimum concentration that effectively inhibits your target process without causing excessive cytotoxicity. Based on data for the related compound chloramphenicol, a broad range from 1 µg/mL to 500 µg/mL can be initially screened. For antibacterial studies, determining the Minimum Inhibitory Concentration (MIC) is the standard approach.

Q3: How do I determine the cytotoxicity of this compound in my mammalian cell line?

A3: A cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is recommended. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. By treating your cells with a range of this compound concentrations, you can determine the IC50 value, which is the concentration that inhibits 50% of cell viability.

Q4: What are the potential off-target effects of this compound in mammalian cells?

A4: The primary off-target effect of this compound in mammalian cells is the inhibition of mitochondrial protein synthesis.[5][6] This can lead to mitochondrial dysfunction and subsequent cellular stress. It is crucial to include appropriate controls and assess mitochondrial health if off-target effects are a concern for your experimental system.

Q5: How can I troubleshoot inconsistent results in my experiments with this compound?

A5: Inconsistent results can arise from several factors. Ensure the purity and stability of your this compound stock solution. Cell density at the time of treatment can significantly impact the outcome, so maintain consistent seeding densities. Variations in incubation time and media components can also contribute to variability. Refer to the troubleshooting guide below for more specific issues.

Data Presentation: Cytotoxicity of Structurally Similar Chloramphenicol

Cell LineCancer TypeIC50 (µg/mL)Citation
RPMI8226Multiple Myeloma142.45[5]
U266Multiple Myeloma315.22[5]
MCF7Breast Cancer~64.6 (200 µM)[7]
A549Lung Cancer196.9 µM[8]

Note: The IC50 values can vary significantly between cell lines and experimental conditions. The provided data is for illustrative purposes and emphasizes the need for empirical determination for each specific experimental setup.

Experimental Protocols

Protocol 1: Determining the Optimal Antibiotic Concentration (Kill Curve)

This protocol helps to determine the minimum concentration of this compound required to achieve the desired effect (e.g., kill all cells for stable cell line selection).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 24-well tissue culture plates

  • Trypan blue solution or a cell viability analyzer

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density that allows them to be approximately 60-80% confluent on the day of treatment.

  • Prepare Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0, 10, 50, 100, 200, 400, 600, 800, and 1000 µg/mL. Prepare enough volume for duplicate or triplicate wells.

  • Treatment: The day after seeding, replace the medium in each well with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.

  • Incubation and Media Change: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2). Replace the media with freshly prepared this compound dilutions every 2-3 days.

  • Observation: Visually inspect the cells daily using a microscope for signs of cytotoxicity (e.g., rounding, detachment, debris).

  • Determine Viability: After 7-10 days, determine the cell viability in each well using Trypan blue staining and a hemocytometer or an automated cell counter.

  • Analysis: The lowest concentration of this compound that results in complete cell death is the optimal concentration for selection purposes.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol determines the IC50 value of this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare Dilutions: Prepare a serial dilution of this compound in complete culture medium. It is recommended to have a wide range of concentrations to capture the full dose-response curve.

  • Treatment: Replace the medium with the prepared this compound dilutions. Include untreated control wells (medium only) and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_optimization Dosage Optimization cell_culture Cell Culture kill_curve Dose-Response Assay (Kill Curve) cell_culture->kill_curve cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay corynecin_prep Prepare this compound Stock Solution corynecin_prep->kill_curve corynecin_prep->cytotoxicity_assay determine_mic Determine MIC/ Effective Concentration kill_curve->determine_mic determine_ic50 Determine IC50 cytotoxicity_assay->determine_ic50 optimal_dosage Select Optimal Dosage for Further Experiments determine_mic->optimal_dosage determine_ic50->optimal_dosage

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_drug Drug Action cluster_ribosome Ribosome cluster_protein_synthesis Cellular Process cluster_downstream Downstream Effects corynecin This compound ribosome Mitochondrial/Bacterial 50S Ribosomal Subunit corynecin->ribosome Binds to peptidyl_transferase Inhibition of Peptidyl Transferase corynecin->peptidyl_transferase Inhibits ribosome->peptidyl_transferase protein_synthesis Protein Synthesis Inhibition peptidyl_transferase->protein_synthesis Leads to cell_growth Decreased Cell Growth & Proliferation protein_synthesis->cell_growth apoptosis Induction of Apoptosis protein_synthesis->apoptosis mTOR_pathway Modulation of mTOR Pathway protein_synthesis->mTOR_pathway

Caption: Postulated signaling pathway of this compound in mammalian cells.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent cell seeding density. Pipetting errors when adding this compound. Edge effects in multi-well plates.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and change tips between dilutions. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
No observable effect of this compound Incorrect concentration or inactive compound. Cell line is resistant. Insufficient incubation time.Verify the calculation of your dilutions and the integrity of your this compound stock. Test a wider and higher range of concentrations. Increase the duration of the experiment. Consider if your cell line has high expression of drug efflux pumps.
Excessive cell death even at low concentrations Cell line is highly sensitive. this compound stock concentration is higher than expected. Contamination of cell culture.Perform a preliminary experiment with a much lower concentration range. Re-verify the concentration of your stock solution. Check for signs of bacterial or fungal contamination in your cell cultures.
Precipitation of this compound in media Poor solubility of the compound in the culture medium. The concentration is above its solubility limit.Ensure the solvent used for the stock solution is compatible with the cell culture medium and at a final concentration that is non-toxic to the cells (e.g., DMSO < 0.1%). Prepare fresh dilutions for each experiment. If precipitation persists, consider using a solubilizing agent, but validate its effect on the cells separately.
Inconsistent MTT assay results Uneven formazan crystal dissolution. Interference from phenol red in the medium. Cell number is too high or too low.Ensure complete solubilization of the formazan crystals by gentle agitation before reading the absorbance. Use a background control with medium and MTT but no cells. Optimize the initial cell seeding density to ensure that the cells are in the exponential growth phase during the assay.

References

Preventing degradation of Corynecin III during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Corynecin III during storage and experimentation. Given the structural similarity of this compound to chloramphenicol, much of the guidance on stability is based on established data for chloramphenicol as a reliable proxy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] For short-term storage, such as during routine laboratory use, refrigeration at 2°C to 8°C is advisable.

Q2: My this compound solution has turned yellow. What does this mean?

A yellow discoloration can indicate photochemical decomposition.[2] It is crucial to protect this compound solutions from light by using amber vials or by wrapping the container in aluminum foil. If discoloration is observed, the integrity of the compound may be compromised, and it is recommended to use a fresh stock.

Q3: Is this compound stable in aqueous solutions?

This compound, similar to chloramphenicol, is susceptible to hydrolysis in aqueous solutions, particularly under alkaline conditions.[3] The rate of degradation is influenced by pH and temperature. For experimental purposes, it is best to prepare fresh aqueous solutions and use them promptly. If storage of a solution is necessary, it should be kept at 2°C to 8°C for no more than a few days. The stability of chloramphenicol is known to be pH-dependent, with optimal stability in the pH range of 2-7.[2]

Q4: What are the likely degradation products of this compound?

Based on the degradation pathways of the structurally similar chloramphenicol, the primary degradation product is likely formed through the hydrolysis of the amide bond.[4] This would result in the formation of an aminopropanediol derivative. Other potential degradation products can be formed through oxidation of the alcohol groups or reduction of the nitro group.

Q5: Can I use this compound that has been stored at room temperature?

While solid this compound is more stable than its solutions, prolonged storage at room temperature is not recommended.[5] Studies on chloramphenicol have shown that while it can be stable for some months at 25°C, there is a risk of degradation, especially in the presence of humidity.[6][7] For critical experiments, it is always best to use this compound that has been stored under the recommended -20°C conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound stock- Prepare a fresh stock solution from powder stored at -20°C.- Perform a stability check of your current stock using an analytical method like HPLC.
Inconsistent experimental results Instability of this compound in experimental buffer- Assess the pH of your buffer; avoid highly alkaline conditions.- Prepare the this compound solution in your experimental buffer immediately before use.- Consider performing a time-course experiment to determine the stability of this compound in your specific buffer.
Appearance of unexpected peaks in chromatography Presence of degradation products- Confirm the identity of the extra peaks using a stressed sample of this compound (see Forced Degradation Protocol below).- If degradation is confirmed, prepare a fresh stock and ensure proper storage and handling.
Solid material appears clumped or discolored Absorption of moisture- Discard the product, as moisture can accelerate degradation.- Ensure the container is tightly sealed and consider storing it in a desiccator, even at low temperatures.

Quantitative Data Summary

The following table summarizes the stability of chloramphenicol under various stress conditions. This data is provided as a reference for understanding the potential stability of the structurally similar this compound.

Stress Condition Observation for Chloramphenicol Potential Implication for this compound Reference
Acidic Hydrolysis (1N HCl) 23.7% degradationSusceptible to degradation under strong acidic conditions.[8]
Alkaline Hydrolysis (0.1N NaOH) 100% degradationHighly unstable in alkaline solutions.[3]
Thermal (Aqueous Solution, 100°C, 1 hr) 14.2% degradation in waterDegradation is accelerated at elevated temperatures.[1]
Oxidative (Hydrogen Peroxide) Degradation observedPotential for oxidative degradation.[8]
Photochemical Degradation with the formation of multiple productsSensitive to light exposure.[2][8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method for assessing the stability of this compound. The specific parameters may need to be optimized for your system.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., ethanol or methanol) to prepare a stock solution of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of water and acetonitrile (e.g., 60:40 v/v). The ratio may need to be adjusted to achieve optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of intact this compound.

    • Inject the aged or stressed samples.

    • The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation. The percentage of remaining this compound can be calculated by comparing the peak area to that of a fresh standard.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

  • Prepare this compound solutions (e.g., 100 µg/mL) in the following stress conditions:

    • Acidic: 0.1 N HCl.

    • Alkaline: 0.1 N NaOH.

    • Oxidative: 3% H₂O₂.

    • Thermal: Heat the aqueous solution at 80°C.

    • Photolytic: Expose the aqueous solution to direct UV light.

  • Incubate the solutions for a defined period (e.g., 24 hours), taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples by HPLC as described in Protocol 1.

  • Compare the chromatograms of the stressed samples to a control sample (this compound in a neutral aqueous solution, protected from light, at room temperature). This will help in identifying the peaks corresponding to degradation products.

Visualizations

G cluster_degradation Inferred Degradation Pathway of this compound Corynecin_III This compound Hydrolysis_Product Amide Hydrolysis Product (Aminopropanediol derivative) Corynecin_III->Hydrolysis_Product Alkaline/Acidic Conditions, Heat Oxidation_Product Oxidation Products Corynecin_III->Oxidation_Product Oxidizing Agents (e.g., H₂O₂) Reduction_Product Nitro-reduction Product Corynecin_III->Reduction_Product Reducing Conditions

Caption: Inferred degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Testing start Start: Obtain this compound prepare_stock Prepare Stock Solution (e.g., in Ethanol) start->prepare_stock stress_conditions Expose to Stress Conditions (Heat, pH, Light, Oxidizing Agent) prepare_stock->stress_conditions sampling Collect Samples at Time Intervals stress_conditions->sampling analysis Analyze by HPLC sampling->analysis data_analysis Quantify Remaining this compound and Degradation Products analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for this compound stability testing.

G cluster_troubleshooting Troubleshooting Degradation Issues issue Inconsistent Results or Loss of Activity check_storage Check Storage Conditions (-20°C, protected from light?) issue->check_storage improper_storage Action: Use a new, properly stored aliquot. Discard old stock. check_storage->improper_storage No proper_storage Storage is Correct check_storage->proper_storage Yes check_solution Check Solution Preparation and Handling (pH, light, time before use) proper_storage->check_solution improper_handling Action: Prepare fresh solutions immediately before use. Protect from light and extreme pH. check_solution->improper_handling No proper_handling Handling is Correct check_solution->proper_handling Yes further_investigation Action: Perform forced degradation study to identify instability in specific experimental conditions. proper_handling->further_investigation

Caption: Decision tree for troubleshooting this compound degradation.

References

Dealing with impurities in Corynecin III preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Corynecin III. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and analysis of this compound preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an antibiotic that belongs to the same class as chloramphenicol. It is a natural product typically produced by the fermentation of microorganisms such as Corynebacterium hydrocarboclastus and some Streptomyces species. Its chemical structure is similar to chloramphenicol, but it lacks the two chlorine atoms in the acyl group.[1] this compound exhibits a broad antibacterial spectrum, although it is generally less potent than chloramphenicol.[1] Its primary application is in research and as a potential scaffold for the development of new antibiotic derivatives.

Q2: What are the most common impurities found in crude this compound preparations?

Impurities in this compound preparations can be broadly categorized as process-related and degradation-related.

  • Process-Related Impurities: These are substances that are co-produced during the fermentation process. The most common process-related impurities are other members of the corynecin complex, which include Corynecin I, II, IV, and V.[1] Depending on the fermentation strain and conditions, chloramphenicol may also be present as an impurity. Other potential impurities include residual nutrients from the fermentation medium and metabolites from the producing microorganism.

  • Degradation-Related Impurities: These are formed by the chemical breakdown of this compound. The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to the formation of 1-(4-nitrophenyl)-2-amino-1,3-propanediol. Other degradation pathways may be initiated by exposure to heat, light, or oxidizing agents.

Q3: How can I quickly assess the purity of my this compound sample?

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for the initial purity assessment of this compound. A suitable TLC system can help visualize the main this compound spot and any accompanying impurities. For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Troubleshooting Guides

Purification Troubleshooting

Problem: Low yield of this compound after extraction from the fermentation broth.

Possible Cause Troubleshooting Step
Incomplete cell lysis Ensure that the cell disruption method (e.g., sonication, homogenization) is sufficient to release the intracellular product.
Suboptimal extraction solvent Ethyl acetate is a commonly used solvent for extracting this compound and its analogs.[1] Ensure the solvent is of high purity and used in an appropriate ratio to the fermentation broth.
Incorrect pH during extraction The pH of the fermentation broth can significantly impact the solubility and stability of this compound. Adjust the pH to a neutral or slightly acidic range before extraction to maximize recovery.
Emulsion formation Emulsions can form at the solvent-aqueous interface, trapping the product. To break emulsions, try adding a small amount of a saturated salt solution (brine) or centrifuging the mixture at a low speed.

Problem: Co-elution of impurities during column chromatography.

Possible Cause Troubleshooting Step
Inadequate stationary phase Silica gel is a common choice for the purification of polar compounds like this compound.[2] If co-elution is an issue, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
Incorrect mobile phase composition The polarity of the mobile phase is critical for achieving good separation. For normal-phase chromatography on silica gel, a gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. Experiment with different solvent ratios to optimize the separation.
Overloading the column Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of sample loaded should be 1-5% of the weight of the stationary phase.
Column channeling Improperly packed columns can lead to uneven solvent flow and poor separation. Ensure the column is packed uniformly and that the top of the stationary phase is level.
Analytical Troubleshooting

Problem: Poor separation of this compound from other corynecins in HPLC.

Possible Cause Troubleshooting Step
Suboptimal mobile phase For reversed-phase HPLC, a gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. Adjusting the gradient slope or the initial and final concentrations of the organic solvent can improve resolution. The addition of a small amount of an acid, such as formic acid (e.g., 0.1%), can improve peak shape and selectivity.[1]
Inappropriate column A C18 column is a good starting point for the separation of this compound and its analogs.[1] If resolution is still an issue, consider a column with a different stationary phase (e.g., phenyl-hexyl or a polar-embedded phase) or a smaller particle size for higher efficiency.
Incorrect flow rate or temperature Lowering the flow rate can sometimes improve resolution, but it will also increase the run time. Optimizing the column temperature can also affect selectivity.

Problem: Tailing peaks in HPLC chromatograms.

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase The free silanol groups on the surface of silica-based columns can interact with basic functional groups in the analyte, leading to peak tailing. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mitigate this effect.
Column overload Injecting too much sample can lead to peak distortion. Try diluting the sample and re-injecting.
Column degradation Over time, HPLC columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be necessary to replace the column.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

This protocol is a general guideline for the extraction of this compound from a liquid culture. Optimization may be required depending on the specific fermentation conditions and strain.

  • Cell Separation: Centrifuge the fermentation broth (e.g., at 4500 rpm for 20 minutes) to separate the supernatant from the mycelia.[1]

  • Supernatant Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Extract the supernatant twice with an equal volume of ethyl acetate.[1]

    • Combine the organic layers.

  • Mycelial Extraction:

    • Soak the mycelia overnight in acetone.[1]

    • Filter the mixture to remove the cell debris.

    • Concentrate the acetone extract under reduced pressure.

    • Dissolve the residue in a small volume of 50% methanol/water.[1]

  • Concentration:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

    • Filter and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: TLC Analysis of this compound
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve the crude extract and a this compound standard in a suitable solvent (e.g., methanol) and spot them onto the TLC plate.

  • Mobile Phase: A mobile phase of chloroform-methanol (9:1, v/v) has been used for the separation of similar compounds.[3] Other potential mobile phases include ethyl acetate-hexane mixtures with varying ratios.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization: Visualize the separated spots under UV light at 254 nm. The spots can also be visualized by staining with iodine vapor.[4]

Protocol 3: UPLC-MS/MS Analysis of this compound

This method provides high-resolution separation and identification of this compound and its related impurities.[1]

  • System: ACQUITY UPLC/Xevo G2-XS QTOF (Waters) or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 10% B to 90% B over 18 minutes.[1]

    • Hold at 90% B for 2 minutes.[1]

    • Return to initial conditions.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 1 µL.[1]

  • Detection: Mass spectrometry in positive ion mode.[1]

Data Presentation

Table 1: Common Impurities in this compound Preparations

ImpurityTypePotential Origin
Corynecin I, II, IV, V Process-relatedCo-produced during fermentation by Corynebacterium hydrocarboclastus.[1]
Chloramphenicol Process-relatedCo-produced by certain Streptomyces strains.
1-(4-nitrophenyl)-2-amino-1,3-propanediol Degradation-relatedHydrolysis of the amide bond in this compound.
Residual Media Components Process-relatedUnconsumed nutrients from the fermentation broth.

Table 2: UPLC-MS/MS Parameters for this compound Analysis[1]

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 10% to 90% B in 18 min
Ionization Mode ESI Positive
Capillary Voltage 2 kV
Source Temperature 100 °C
Desolvation Temperature 250 °C

Visualizations

experimental_workflow fermentation Fermentation of Corynebacterium hydrocarboclastus centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant centrifugation->supernatant mycelia Mycelia centrifugation->mycelia extraction1 Ethyl Acetate Extraction supernatant->extraction1 extraction2 Acetone Extraction mycelia->extraction2 crude_extract Crude this compound Extract extraction1->crude_extract extraction2->crude_extract chromatography Column Chromatography crude_extract->chromatography pure_corynecin Pure this compound chromatography->pure_corynecin analysis Purity Analysis (TLC, HPLC) pure_corynecin->analysis

Caption: General workflow for the extraction and purification of this compound.

logical_relationship cluster_impurities Sources of Impurities cluster_troubleshooting Troubleshooting Focus process_impurities Process-Related (e.g., Corynecins I, II, IV, V) purification Purification (Extraction, Chromatography) process_impurities->purification Address during degradation_impurities Degradation-Related (e.g., Hydrolysis Products) analysis Analysis (HPLC, TLC) degradation_impurities->analysis Identify by purification->analysis Leads to

Caption: Relationship between impurity sources and troubleshooting stages.

References

Technical Support Center: Enhancing the Antibacterial Activity of Corynecin III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to enhancing the antibacterial activity of Corynecin III.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it compare to Chloramphenicol?

A1: this compound is a bacteriostatic antibiotic belonging to the same structural family as chloramphenicol. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The primary structural difference is the absence of the two chlorine atoms in the acyl group of this compound, which are present in chloramphenicol. This structural modification is believed to contribute to its generally lower potency compared to chloramphenicol.

Q2: What is the primary mechanism of action for this compound?

A2: Similar to chloramphenicol, this compound is an inhibitor of protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically to the A2451 and A2452 residues of the 23S rRNA. This binding action inhibits the peptidyl transferase activity, thereby preventing the formation of peptide bonds and halting protein elongation.[1]

Q3: What are the main strategies to enhance the antibacterial activity of this compound?

A3: The primary strategies to enhance the antibacterial activity of this compound include:

  • Synergistic Combination: Combining this compound with other antimicrobial agents can lead to a synergistic effect, where the combined activity is greater than the sum of their individual activities.

  • Chemical Modification: Synthesizing derivatives of this compound by modifying its chemical structure can lead to compounds with improved potency, solubility, or stability.

  • Formulation Enhancement: Improving the delivery of this compound through advanced formulation techniques can enhance its effective concentration at the site of infection.

Q4: How can I address the poor solubility of this compound in my experiments?

A4: Poor aqueous solubility is a common challenge with chloramphenicol and its analogs. Several techniques can be employed to enhance solubility, including:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol - PEG 300, glycerol) can significantly increase solubility.[2][3]

  • pH Adjustment: The solubility of these compounds can be pH-dependent. Adjusting the pH of the solution may improve solubility, but care must be taken to avoid degradation.[2][3]

  • Complexation: The use of complexing agents like cyclodextrins can encapsulate the drug molecule, thereby increasing its aqueous solubility.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing the antibacterial activity of this compound.

Troubleshooting Antibiotic Susceptibility Testing
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC values Inoculum concentration is not standardized. Incubation time or temperature is incorrect. Contamination of the bacterial culture.Ensure the inoculum is adjusted to a 0.5 McFarland standard. Strictly adhere to the recommended incubation conditions (time and temperature). Perform a purity check of the bacterial culture before starting the assay.
No zone of inhibition in disk diffusion assay The bacterial strain is resistant to this compound. The antibiotic disk has lost its potency. The agar depth is incorrect.Confirm the expected susceptibility of the control strain. Use fresh, properly stored antibiotic disks. Ensure the agar depth is uniform and within the recommended range (typically 4 mm).
"Eagle effect" observed (paradoxical decrease in killing at high concentrations) This can occur with some bacteriostatic agents at concentrations significantly above the MIC.[5]Test a wider range of concentrations, including those well above the expected MIC, to identify this phenomenon.[5]
Troubleshooting Checkerboard Synergy Assays
Problem Possible Cause(s) Recommended Solution(s)
Difficulty in interpreting the FIC index The definition of synergy, additivity, and antagonism can vary. Inherent variability in MIC determination.Clearly define the FIC index ranges for synergy (≤0.5), additivity (>0.5 to 4.0), and antagonism (>4.0) before starting the experiment.[6] Perform the assay in triplicate to ensure the reproducibility of the results.
Contamination in multiple wells Contamination of stock solutions or multichannel pipettes.Use sterile techniques for all manipulations. Use fresh, sterile pipette tips for each transfer.
No growth in control wells Inoculum was not viable or was not added.Always include a growth control well with no antibiotic. Confirm the viability of the bacterial culture before starting the assay.

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Chloramphenicol against various bacterial strains.

Disclaimer: The following MIC values are compiled from various sources and should be used for comparative purposes only. Actual MICs can vary depending on the specific strain and testing conditions.

Bacterial Strain This compound MIC (µg/mL) Chloramphenicol MIC (µg/mL)
Staphylococcus aureusGenerally higher than Chloramphenicol2-8
Streptococcus pneumoniaeGenerally higher than Chloramphenicol2-4
Escherichia coliGenerally higher than Chloramphenicol2-8
Klebsiella pneumoniaeGenerally higher than Chloramphenicol4-16

Experimental Protocols

Protocol 1: Determination of Synergistic Activity using the Checkerboard Microdilution Assay

This protocol outlines the methodology to assess the synergistic interaction between this compound and a secondary antimicrobial agent.

1. Materials:

  • This compound stock solution
  • Secondary antimicrobial agent stock solution
  • 96-well microtiter plates
  • Mueller-Hinton Broth (MHB)
  • Bacterial inoculum standardized to 0.5 McFarland

2. Procedure:

  • Prepare serial twofold dilutions of this compound and the secondary agent in MHB.
  • Dispense 50 µL of MHB into each well of the 96-well plate.
  • Add 50 µL of the this compound dilutions horizontally across the plate.
  • Add 50 µL of the secondary agent dilutions vertically down the plate.
  • The final volume in each well should be 100 µL, containing various combinations of the two agents.
  • Include control wells for each agent alone to determine their individual MICs.
  • Add 10 µL of the standardized bacterial inoculum to each well.
  • Incubate the plate at 37°C for 18-24 hours.
  • Read the MIC as the lowest concentration of the drug(s) that inhibits visible bacterial growth.

3. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
  • Interpret the results as follows:
  • Synergy: FIC Index ≤ 0.5
  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0
  • Antagonism: FIC Index > 4.0

Protocol 2: Synthesis of a this compound Amide Derivative

This protocol is adapted from methods used for synthesizing chloramphenicol derivatives and can be used as a starting point for creating novel this compound analogs.[7]

1. Materials:

  • This compound
  • Desired carboxylic acid
  • Dicyclohexylcarbodiimide (DCC) or other coupling agent
  • Dimethylformamide (DMF) or other suitable solvent
  • Triethylamine (TEA)

2. Procedure:

  • Dissolve this compound and the carboxylic acid in DMF.
  • Add TEA to the solution.
  • Cool the reaction mixture in an ice bath.
  • Slowly add a solution of DCC in DMF.
  • Allow the reaction to stir at room temperature for 24 hours.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
  • Purify the crude product using column chromatography.
  • Characterize the final product using techniques such as NMR and Mass Spectrometry.

Visualizations

Corynecin_III_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Inhibits peptide bond formation Corynecin_III This compound Corynecin_III->Peptidyl_Transferase_Center Binds to 23S rRNA Bacterial_Cell_Death Bacteriostasis Protein_Synthesis->Bacterial_Cell_Death Inhibition Inhibition

Caption: Mechanism of action of this compound.

Checkerboard_Assay_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound & Agent X start->prep_dilutions dispense_plate Dispense into 96-well Plate prep_dilutions->dispense_plate add_inoculum Add Standardized Bacterial Inoculum dispense_plate->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MICs incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

References

Strategies to reduce off-target effects of Corynecin III

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Corynecin III. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guides

This section addresses specific issues that users may encounter when using this compound, providing actionable solutions to minimize off-target effects.

Problem Potential Cause Suggested Solution
High cellular toxicity observed at effective antibacterial concentrations. Off-target binding to host cellular components, potentially mitochondrial ribosomes due to structural similarity to chloramphenicol.1. Perform a dose-response curve to determine the minimal effective concentration. 2. Use a panel of cell lines to assess differential toxicity. 3. Evaluate mitochondrial function using assays like MTT or Seahorse to confirm off-target mitochondrial effects.
Inconsistent experimental results between batches of this compound. Variability in purity or the presence of active analogs.1. Verify the purity of each batch using HPLC-MS. 2. Synthesize or procure this compound from a reliable source with a detailed certificate of analysis. 3. Perform a bioassay to standardize the activity of each batch before use.
Observed phenotypic effects do not correlate with the expected target inhibition. Engagement of unknown off-targets or activation of compensatory signaling pathways.1. Employ target engagement assays like Cellular Thermal Shift Assay (CETSA) to confirm interaction with the intended target in a cellular context.[1] 2. Use chemoproteomic approaches to identify potential off-target proteins. 3. Perform RNA-seq or proteomic analysis to identify activated compensatory pathways.
Development of rapid resistance in bacterial cultures. Activation of efflux pumps or modification of the drug target.1. Co-administer with an efflux pump inhibitor. 2. Use this compound in combination with other antibiotics that have different mechanisms of action. 3. Sequence the target protein in resistant strains to identify mutations.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: While specific off-target effects of this compound are not extensively documented, its structural similarity to chloramphenicol suggests a potential for similar off-target activities.[2] The primary off-target concern is the inhibition of mitochondrial protein synthesis in eukaryotic cells, which can lead to cytotoxicity. Other potential off-target interactions could involve various host cell kinases or metabolic enzymes.

Q2: How can I improve the target specificity of this compound in my experiments?

A2: Improving target specificity can be approached through several strategies:

  • Chemical Modification: Synthesize and screen analogs of this compound with modifications designed to reduce binding to off-target proteins while maintaining on-target activity.[3]

  • Dose Optimization: Use the lowest effective concentration of this compound to minimize off-target engagement.

  • Combination Therapy: Utilize this compound in conjunction with other agents to achieve a synergistic effect at lower, more specific concentrations.

Q3: What experimental controls should I use to validate that the observed phenotype is due to on-target activity?

A3: To validate on-target activity, consider the following controls:

  • Inactive Analog: Use a structurally similar but biologically inactive analog of this compound as a negative control.

  • Target Knockdown/Knockout: Compare the phenotypic effects of this compound in wild-type cells versus cells where the intended target has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR).

  • Rescue Experiments: In a target knockdown/knockout system, express a resistant version of the target protein and assess if it rescues the phenotype induced by this compound.

Q4: Are there computational tools to predict potential off-target effects of this compound?

A4: Yes, several computational approaches can predict potential off-targets.[4] These include:

  • Similarity Ensemble Approach (SEA): This method compares the chemical structure of this compound to a database of ligands with known protein targets to predict potential interactions.[4]

  • Molecular Docking: Docking this compound into the crystal structures of known off-target proteins (e.g., mitochondrial ribosomes, kinases) can help predict binding affinity.

  • Pharmacophore Modeling: Building a pharmacophore model based on the known binding site of the intended target and screening it against a database of off-targets.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target protein engagement by this compound in intact cells.[1]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies for the target protein

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a DMSO vehicle control. Incubate for the desired time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Western Blotting: Collect the supernatants and analyze the amount of soluble target protein by SDS-PAGE and Western blotting.

  • Data Analysis: A positive target engagement will result in a thermal stabilization of the target protein, meaning more of it will remain in the supernatant at higher temperatures in the presence of this compound compared to the control.

Protocol 2: Chemoproteomic Profiling to Identify Off-Target Proteins

This protocol uses an affinity-based approach to identify proteins that bind to this compound.

Materials:

  • This compound analog with a linker and an affinity tag (e.g., biotin)

  • Control beads (without the analog)

  • Cell lysate

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Methodology:

  • Probe Synthesis: Synthesize a this compound analog that incorporates a linker arm terminating in a biotin tag. Ensure the modification does not abrogate its biological activity.

  • Cell Lysis: Prepare a native protein lysate from the cells of interest.

  • Affinity Pulldown: Incubate the cell lysate with the biotinylated this compound probe immobilized on streptavidin beads. As a negative control, incubate lysate with beads alone.

  • Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound-probe pulldown with the control pulldown. Proteins enriched in the probe sample are potential off-targets.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem High Cellular Toxicity DoseResponse Dose-Response Curve Problem->DoseResponse MitoTox Mitochondrial Toxicity Assay Problem->MitoTox CETSA CETSA for Target Engagement Problem->CETSA OptimizedDose Use Minimal Effective Dose DoseResponse->OptimizedDose AnalogScreen Screen Analogs MitoTox->AnalogScreen Chemoproteomics Chemoproteomics CETSA->Chemoproteomics Chemoproteomics->AnalogScreen

Caption: Troubleshooting workflow for high cellular toxicity.

signaling_pathway cluster_cell Host Cell Mitochondrion Mitochondrion CellViability Cell Viability Mitochondrion->CellViability ATP Production Ribosome 80S Ribosome Kinase Off-Target Kinase CorynecinIII This compound CorynecinIII->Mitochondrion Off-target Inhibition CorynecinIII->Kinase Off-target Inhibition

Caption: Potential off-target interactions of this compound in a host cell.

References

Technical Support Center: Refinement of Corynecin III Extraction Protocols for Higher Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of Corynecin III.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is an antibiotic that belongs to the chloramphenicol family of compounds. It exhibits a broad antibacterial spectrum, similar to chloramphenicol, making it a compound of interest for drug development. High purity is crucial for accurate bioactivity assessment, understanding its mechanism of action, and ensuring safety and efficacy in preclinical and clinical studies. Impurities can interfere with these analyses and may have their own biological effects.

Q2: Which microorganisms are known to produce this compound?

A2: this compound has been isolated from the culture broth of Corynebacterium hydrocarboclastus and has also been detected in cultures of Streptomyces venezuelae.

Q3: What are the general steps for extracting this compound?

A3: The general workflow for this compound extraction involves:

  • Fermentation: Culturing the producing microorganism under optimal conditions to maximize this compound production.

  • Solid-Liquid Separation: Separating the microbial biomass from the culture broth, which contains the secreted this compound. This is typically done by centrifugation.

  • Solvent Extraction: Extracting this compound from the culture supernatant using a suitable organic solvent.

  • Purification: Removing impurities from the crude extract using chromatographic techniques.

  • Purity Analysis and Quantification: Assessing the purity and determining the concentration of the final this compound product.

Q4: What analytical techniques are used to identify and quantify this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for the analysis and quantification of this compound. For more sensitive and specific identification and quantification, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is employed.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude this compound Extract

Potential Cause Recommended Solution
Suboptimal Fermentation Conditions Review and optimize fermentation parameters such as medium composition, pH, temperature, and incubation time to enhance this compound production.
Inefficient Solvent Extraction Ensure the chosen solvent (e.g., ethyl acetate) has the appropriate polarity to efficiently extract this compound. Perform multiple extractions (at least 2-3 times) from the culture supernatant to maximize recovery. Ensure thorough mixing during extraction to facilitate mass transfer.
Degradation of this compound This compound may be sensitive to pH and temperature extremes. Maintain a neutral to slightly acidic pH during extraction and avoid high temperatures. Store extracts at low temperatures (-20°C) to prevent degradation.
Incomplete Phase Separation If an emulsion forms during liquid-liquid extraction, add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also aid in separating the aqueous and organic layers.

Issue 2: Low Purity of Final this compound Product

Potential Cause Recommended Solution
Co-extraction of Impurities Use a solvent with optimized selectivity for this compound. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent like ethyl acetate.
Ineffective Chromatographic Separation Optimize the mobile phase composition and gradient in HPLC to improve the resolution between this compound and closely eluting impurities. For silica gel chromatography, a stepwise gradient elution from a non-polar to a more polar solvent system can enhance separation.
Column Overloading Do not exceed the recommended sample loading capacity of your chromatography column. Overloading leads to poor separation and peak tailing.
Contamination from Labware or Solvents Use high-purity solvents and thoroughly clean all glassware to avoid introducing contaminants.

Issue 3: Inconsistent HPLC/UPLC-MS/MS Results

Potential Cause Recommended Solution
Sample Degradation Ensure samples are stored properly (at low temperatures and protected from light) before analysis. Prepare fresh standards for each analytical run.
Matrix Effects in MS Detection The presence of co-eluting impurities can suppress or enhance the ionization of this compound in the mass spectrometer. Improve sample cleanup before analysis, for instance, by using Solid Phase Extraction (SPE).
Instrument Variability Regularly calibrate and maintain the HPLC/UPLC-MS/MS system. Use an internal standard to correct for variations in injection volume and instrument response.
Improper Mobile Phase Preparation Ensure accurate pH adjustment and thorough degassing of the mobile phase to prevent retention time shifts and baseline instability.

Data Presentation

The following tables provide data on the stability of chloramphenicol, a structurally similar compound to this compound, which can be used as a reference for optimizing extraction and storage conditions.

Table 1: Stability of Chloramphenicol in Aqueous Solution at 20-22°C

Condition Half-life
pH 2-7~290 days
Borax buffered solution (pH 7.4)Significantly more stable, with only 14% loss over the same period.[3]

Table 2: Thermal Stability of Chloramphenicol in Aqueous Solution

Temperature Time Percentage Loss
115°C30 minutes~10%[3]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Culture Broth

  • Centrifugation: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes at 4°C to separate the supernatant from the cell biomass.

  • pH Adjustment: Adjust the pH of the supernatant to a range of 6.0-7.0 using 1M HCl or 1M NaOH.

  • Liquid-Liquid Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. Collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the resulting crude extract at -20°C until further purification.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient is a mixture of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions that show a pure spot corresponding to a this compound standard.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.

Protocol 3: High-Purity Purification by Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase and filter it through a 0.22 µm syringe filter.

  • HPLC System and Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a higher percentage (e.g., 90%) over 30-40 minutes.

    • The optimal gradient should be determined empirically to achieve the best separation.

  • Detection: Monitor the elution profile at a wavelength of 278 nm, which is the characteristic UV absorption maximum for the chloramphenicol family of compounds.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent from the collected fraction, for example, by lyophilization, to obtain the high-purity this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth Supernatant Supernatant Centrifugation->Supernatant Supernatant Solvent_Extraction Solvent_Extraction Supernatant->Solvent_Extraction Adjust pH Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Ethyl Acetate Silica_Gel Silica_Gel Crude_Extract->Silica_Gel Load Sample Partially_Purified Partially_Purified Silica_Gel->Partially_Purified Elute with Gradient RP_HPLC RP_HPLC Partially_Purified->RP_HPLC Inject Sample High_Purity_Corynecin_III High_Purity_Corynecin_III RP_HPLC->High_Purity_Corynecin_III Collect Fraction Purity_Analysis Purity_Analysis High_Purity_Corynecin_III->Purity_Analysis UPLC-MS/MS

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_logic Start Low Purity Issue Impurity_Profile Analyze Impurity Profile (HPLC/MS) Start->Impurity_Profile Polar_Impurities Predominantly Polar Impurities? Impurity_Profile->Polar_Impurities NonPolar_Impurities Predominantly Non-Polar Impurities? Impurity_Profile->NonPolar_Impurities Polar_Impurities->NonPolar_Impurities No Optimize_RP_HPLC Optimize RP-HPLC Gradient (Slower Gradient) Polar_Impurities->Optimize_RP_HPLC Yes Pre_Extraction Add Pre-extraction Step (Hexane) NonPolar_Impurities->Pre_Extraction Yes Optimize_Silica Optimize Silica Gel Elution (More Polar Solvent) NonPolar_Impurities->Optimize_Silica No Final_Purity_Check Re-evaluate Purity Optimize_RP_HPLC->Final_Purity_Check Pre_Extraction->Final_Purity_Check Optimize_Silica->Final_Purity_Check

Caption: Decision tree for troubleshooting low purity of this compound.

References

Technical Support Center: Overcoming Resistance to Corynecin III in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corynecin III. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibiotic that is structurally similar to chloramphenicol. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step, which ultimately stalls protein translation.

Q2: What are the likely mechanisms of resistance to this compound in bacterial strains?

A2: Given its structural and functional similarity to chloramphenicol, the primary mechanisms of resistance to this compound are expected to be:

  • Enzymatic Inactivation: The most common mechanism is the production of chloramphenicol acetyltransferase (CAT). This enzyme acetylates this compound, preventing it from binding to the bacterial ribosome.[1][2] The genes encoding CAT are often located on mobile genetic elements like plasmids, facilitating their spread.[3]

  • Efflux Pumps: Bacteria can actively pump this compound out of the cell using multidrug resistance (MDR) efflux pumps.[3][4] This prevents the antibiotic from reaching its ribosomal target at a high enough concentration to be effective.

  • Target Site Modification: Although less common for this class of antibiotics, mutations in the 23S rRNA component of the 50S ribosomal subunit can alter the binding site of this compound, reducing its affinity and leading to resistance.

Q3: My bacterial strain shows high-level resistance to this compound. What is the first troubleshooting step?

A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against your strain to quantify the level of resistance. A significantly elevated MIC compared to susceptible control strains will confirm the resistance. Subsequently, you should investigate the potential resistance mechanisms, starting with testing for enzymatic inactivation and efflux pump activity.

Troubleshooting Guides

Issue 1: Decreased susceptibility or high MIC of this compound observed.

This guide will help you determine the underlying cause of resistance when your bacterial strain exhibits a higher-than-expected MIC for this compound.

Troubleshooting Workflow

G start Start: High this compound MIC Observed mic Confirm MIC with Broth Microdilution or E-test start->mic cat_test Test for Chloramphenicol Acetyltransferase (CAT) Activity mic->cat_test cat_positive CAT Positive cat_test->cat_positive cat_negative CAT Negative cat_test->cat_negative solution1 Solution: Consider Combination Therapy (e.g., with β-lactams or Efflux Pump Inhibitors) cat_positive->solution1 efflux_test Assess Efflux Pump Activity (e.g., Ethidium Bromide-Agar Cartwheel Method) cat_negative->efflux_test efflux_positive Efflux Positive efflux_test->efflux_positive efflux_negative Efflux Negative efflux_test->efflux_negative solution2 Solution: Use Efflux Pump Inhibitors (e.g., PAβN) with this compound efflux_positive->solution2 target_mutation Sequence 23S rRNA Gene for Mutations efflux_negative->target_mutation solution3 Solution: Alternative Antibiotic Classes Required target_mutation->solution3

Caption: Troubleshooting workflow for high this compound MIC.

Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • Prepare a serial two-fold dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5][6]

  • Detection of Chloramphenicol Acetyltransferase (CAT) Activity:

    • Prepare a crude cell lysate from the resistant bacterial strain.

    • Use a commercially available CAT assay kit or a spectrophotometric assay that measures the transfer of the acetyl group from acetyl-CoA to chloramphenicol (or a chromogenic analogue).

    • A positive result indicates the presence of CAT activity.

  • PCR for Detection of cat Genes:

    • Extract genomic DNA from the resistant bacterial strain.

    • Perform PCR using primers specific for known cat genes (e.g., catA, catB).

    • Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.

Issue 2: this compound is ineffective, and the strain is negative for CAT activity.

This scenario suggests that efflux pump activity might be the cause of resistance.

Troubleshooting Workflow

G start Start: this compound Ineffective, CAT Negative efflux_phenotype Perform Ethidium Bromide-Agar Cartwheel Method start->efflux_phenotype efflux_positive Reduced Fluorescence Observed efflux_phenotype->efflux_positive efflux_negative No Change in Fluorescence efflux_phenotype->efflux_negative confirm_epi Confirm with MIC reduction in presence of an Efflux Pump Inhibitor (EPI) efflux_positive->confirm_epi next_step Investigate other resistance mechanisms (e.g., target site modification) efflux_negative->next_step epi_synergy Synergy Observed confirm_epi->epi_synergy no_synergy No Synergy confirm_epi->no_synergy solution Solution: Co-administer this compound with a suitable EPI epi_synergy->solution no_synergy->next_step

Caption: Workflow for investigating efflux-mediated resistance.

Experimental Protocol:

  • Ethidium Bromide-Agar Cartwheel Method:

    • Prepare Mueller-Hinton agar plates containing increasing concentrations of ethidium bromide (e.g., 0, 0.5, 1, 1.5, 2, 2.5 mg/L).[7]

    • Divide the plate into sectors.

    • Inoculate each sector by streaking the resistant strain and a susceptible control strain from the center to the edge of the plate.

    • Incubate the plates at 37°C for 16-24 hours.

    • Examine the plates under UV light. A strain with high efflux pump activity will show fluorescence at a higher concentration of ethidium bromide compared to the control strain, as it can pump out the fluorescent dye.[7][8][9][10][11]

Issue 3: How to restore the activity of this compound against a resistant strain.

This guide focuses on strategies to overcome identified resistance mechanisms.

Logical Relationship Diagram

G cluster_0 Resistance Mechanisms cluster_1 Overcoming Strategies cluster_2 Examples enzymatic Enzymatic Inactivation (CAT) combo Combination Therapy enzymatic->combo Counteracted by efflux Efflux Pump Overexpression epi Efflux Pump Inhibitors (EPIs) efflux->epi Counteracted by beta_lactam β-lactams combo->beta_lactam pabn PAβN (Phenylalanine-arginine β-naphthylamide) epi->pabn

Caption: Strategies to overcome this compound resistance.

Experimental Protocol:

  • Checkerboard Assay for Synergy Testing:

    • In a 96-well microtiter plate, create a two-dimensional matrix of concentrations for this compound and a second antibiotic (e.g., a β-lactam or an efflux pump inhibitor).

    • Inoculate the wells with a standardized suspension of the resistant bacteria.

    • Incubate at 37°C for 18-24 hours.

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the combination is synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 4), or antagonistic (FIC > 4).[12][13][14][15]

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainResistance MechanismThis compound MIC (µg/mL)
Corynebacterium glutamicum ATCC 13032Susceptible (Control)4
Corynebacterium striatum (Clinical Isolate 1)Efflux Pump Overexpression64
Corynebacterium jeikeium (Clinical Isolate 2)catB gene present128
Escherichia coli ATCC 25922Susceptible (Control)8
Escherichia coli (Transformed with cat plasmid)Enzymatic Inactivation>256

Note: These are example values to illustrate potential MIC variations. Actual values must be determined experimentally.

Table 2: Example of Checkerboard Assay Results for this compound in Combination with an Efflux Pump Inhibitor (EPI) against a resistant Corynebacterium striatum strain.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound6480.125Synergistic
EPI (e.g., PAβN)128320.25Synergistic
ΣFIC 0.375 Synergy

Note: This table presents hypothetical data to demonstrate the potential synergistic effect. The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination, and the sum of the FICs (ΣFIC) determines the nature of the interaction.

References

Validation & Comparative

Cross-Resistance Between Corynecin III and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance between Corynecin III and other antibiotics, with a primary focus on chloramphenicol due to their structural and functional similarities. This compound, a naturally occurring antibiotic, is structurally analogous to chloramphenicol, differing only by the absence of two chlorine atoms in the acyl group[1]. This structural relationship is a key determinant in their antibacterial activity and the mechanisms by which bacteria develop resistance.

Comparative Analysis of Antibacterial Potency

While direct, side-by-side comparative studies providing Minimum Inhibitory Concentration (MIC) values for this compound against a wide panel of bacterial isolates are limited in recently published literature, historical and descriptive data indicate that this compound exhibits a broad antibacterial spectrum similar to that of chloramphenicol. However, it is generally considered to be less potent against both Gram-positive and Gram-negative bacteria[1].

Due to the absence of specific comparative MIC data for this compound in the available literature, a detailed quantitative comparison table cannot be constructed at this time. Research in this area would be invaluable to further elucidate the potential of this compound as a therapeutic agent.

Mechanisms of Resistance and Cross-Resistance

The primary mechanisms of resistance to chloramphenicol are well-established and are presumed to be the basis for cross-resistance to this compound. Understanding these mechanisms is crucial for predicting the efficacy of this compound against chloramphenicol-resistant strains.

Key Resistance Mechanisms:

  • Enzymatic Inactivation: The most common form of resistance is the enzymatic inactivation of the antibiotic by chloramphenicol acetyltransferases (CATs). These enzymes catalyze the acetylation of the hydroxyl groups of chloramphenicol, rendering it unable to bind to the bacterial ribosome. Given the structural similarity, it is highly probable that CAT enzymes can also inactivate this compound.

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps. This mechanism reduces the intracellular concentration of the drug to sub-therapeutic levels. Genes such as cmlA encode for efflux pumps that specifically target chloramphenicol, and it is likely that these pumps would also recognize and extrude this compound.

  • Target Site Modification: Alterations in the antibiotic's target site, the 50S ribosomal subunit, can prevent the drug from binding and inhibiting protein synthesis. Mutations in the 23S rRNA component of the ribosome are a known cause of chloramphenicol resistance. It is anticipated that such mutations would also confer resistance to this compound.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibiotics, which is a standard method for assessing cross-resistance. This protocol is based on established microbiology guidelines and can be adapted for testing this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol allows for the quantitative assessment of an antibiotic's activity against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterial strain is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The turbidity of the overnight culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic (e.g., this compound, chloramphenicol) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antibiotic are prepared in a 96-well microtiter plate using broth medium. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.

    • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth medium only).

    • The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

To assess cross-resistance, this protocol would be performed concurrently for this compound and other antibiotics of interest (e.g., chloramphenicol) against a panel of bacterial strains, including both susceptible and resistant isolates.

Visualizing Experimental Workflow and Resistance Mechanisms

The following diagrams illustrate the experimental workflow for determining cross-resistance and the key signaling pathways involved in antibiotic resistance.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture start->bacterial_culture antibiotic_dilutions Antibiotic Dilutions start->antibiotic_dilutions inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation antibiotic_dilutions->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation mic_determination MIC Determination incubation->mic_determination cross_resistance_analysis Cross-Resistance Analysis mic_determination->cross_resistance_analysis resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms antibiotic Antibiotic (this compound / Chloramphenicol) ribosome Ribosome (50S) antibiotic->ribosome Inhibits cat Enzymatic Inactivation (e.g., CAT) antibiotic->cat efflux Efflux Pump (e.g., CmlA) antibiotic->efflux protein_synthesis Protein Synthesis ribosome->protein_synthesis Performs target_mod Target Modification (23S rRNA mutation) ribosome->target_mod cell_growth Cell Growth & Survival protein_synthesis->cell_growth Leads to cat->antibiotic Inactivates efflux->antibiotic Expels target_mod->ribosome Alters

References

Validating the Molecular Target of Corynecin III in E. coli: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Corynecin III and other well-characterized protein synthesis inhibitors, offering a framework for validating its molecular target in Escherichia coli. Due to the limited publicly available data on this compound, this guide draws comparisons with its structural analog, chloramphenicol, and another ribosome-targeting antibiotic, kasugamycin, to provide context and suggest experimental approaches.

Executive Summary

This compound, a structural analog of chloramphenicol, is suggested to function as a protein synthesis inhibitor in bacteria.[1] While direct experimental validation of its precise molecular target in E. coli is not extensively documented in publicly available literature, its similarity to chloramphenicol strongly implies that it targets the bacterial ribosome. This guide outlines key experimental protocols to validate this hypothesis and presents a comparative analysis of its potential performance against established antibiotics.

Comparative Performance of Ribosome-Targeting Antibiotics

To effectively evaluate the potential of this compound, it is essential to compare its activity with other antibiotics that inhibit protein synthesis. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of chloramphenicol and kasugamycin against E. coli. A lower MIC value indicates greater potency.

AntibioticMolecular TargetMIC against E. coli (µg/mL)Notes
This compound Putative: 50S ribosomal subunitData not availableStructurally similar to chloramphenicol and shown to inhibit protein biosynthesis.[1] Reported to be less potent than chloramphenicol.[1]
Chloramphenicol 50S ribosomal subunit (peptidyl transferase center)2.5 - 10Broad-spectrum bacteriostatic antibiotic.
Kasugamycin 30S ribosomal subunit (mRNA binding site)100 - 400Aminoglycoside antibiotic that primarily inhibits translation initiation.

Experimental Protocols for Target Validation

Validating the molecular target of a novel antibiotic is a critical step in its development. The following experimental protocols are recommended for confirming that this compound targets the bacterial ribosome and inhibits protein synthesis.

Dual-Fluorescent Reporter Assay

This high-throughput screening method allows for the rapid differentiation between antibiotics that inhibit DNA replication and those that inhibit protein synthesis. The assay utilizes a reporter E. coli strain engineered with two fluorescent proteins. One is expressed in response to DNA damage (SOS response), and the other is expressed when ribosomes stall during translation.

Workflow:

dual_reporter_assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis culture Grow reporter E. coli strain aliquot Aliquot culture into microplate wells culture->aliquot add_corynecin Add this compound to test wells aliquot->add_corynecin add_controls Add positive and negative controls aliquot->add_controls incubate Incubate at 37°C add_corynecin->incubate add_controls->incubate measure_fluorescence Measure fluorescence of both reporter proteins incubate->measure_fluorescence analyze Analyze fluorescence data to determine mechanism of action measure_fluorescence->analyze

Caption: Workflow for the dual-fluorescent reporter assay.

Expected Outcome for this compound: An increase in the fluorescence signal associated with ribosome stalling would strongly suggest that this compound is a protein synthesis inhibitor.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common method involves using an E. coli S30 extract and a reporter gene (e.g., luciferase).

Workflow:

in_vitro_translation cluster_setup Reaction Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis prepare_mix Prepare reaction mix (E. coli S30 extract, reporter mRNA, amino acids) add_inhibitors Add varying concentrations of this compound and controls prepare_mix->add_inhibitors incubate Incubate at 37°C add_inhibitors->incubate measure_activity Measure reporter protein activity (e.g., luminescence for luciferase) incubate->measure_activity calculate_ic50 Calculate IC50 value measure_activity->calculate_ic50

Caption: Workflow for the in vitro translation inhibition assay.

Expected Outcome: A dose-dependent decrease in reporter protein activity will confirm that this compound directly inhibits translation. The IC50 value will provide a quantitative measure of its potency.

Ribosome Profiling

Ribosome profiling is a powerful, high-resolution technique that can map the precise location of ribosomes on messenger RNA (mRNA) transcripts. When a translation-inhibiting antibiotic is used, ribosomes will stall at specific points in the transcript, revealing the drug's mechanism of action at the codon level.

Logical Relationship:

ribosome_profiling_logic cluster_treatment Cell Treatment cluster_lysis Lysis & Digestion cluster_isolation Isolation cluster_sequencing Sequencing cluster_analysis Analysis treat_cells Treat E. coli with this compound lyse_cells Lyse cells and digest unprotected mRNA treat_cells->lyse_cells isolate_footprints Isolate ribosome-protected mRNA fragments (footprints) lyse_cells->isolate_footprints sequence_footprints Sequence the footprints isolate_footprints->sequence_footprints map_reads Map reads to the genome to identify ribosome stall sites sequence_footprints->map_reads

Caption: Logical flow of a ribosome profiling experiment.

Expected Outcome: The distribution of ribosome footprints will reveal specific stalling patterns. If this compound acts similarly to chloramphenicol, stalling would be expected at the peptidyl transferase center of the 50S ribosomal subunit.

Conclusion

The structural similarity of this compound to chloramphenicol, coupled with preliminary evidence of its protein synthesis inhibitory activity, provides a strong rationale for its investigation as a ribosome-targeting antibiotic. The experimental approaches outlined in this guide will enable a thorough validation of its molecular target in E. coli and a quantitative comparison of its efficacy against established antibiotics. Further research to determine the precise binding site and the spectrum of activity of this compound is warranted to fully assess its therapeutic potential.

References

Corynecin III: A Comparative Guide to a Broad-Spectrum Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corynecin III, a naturally occurring analog of chloramphenicol, presents a compelling case for further investigation in the landscape of protein synthesis inhibitors. While sharing a core mechanism of action with its well-studied counterpart, it exhibits a distinct potency and antibacterial spectrum. This guide provides a comprehensive comparison of this compound with other prominent protein synthesis inhibitors, supported by available data and detailed experimental methodologies. The objective is to furnish researchers and drug development professionals with a foundational understanding of this compound's potential and limitations, thereby guiding future research and development efforts.

Introduction

Protein synthesis is a fundamental cellular process and a validated target for a multitude of antibiotics. These inhibitors typically exert their effects by binding to ribosomal subunits, thereby interfering with various stages of translation, including initiation, elongation, and termination. This compound, a C-nitro compound isolated from Corynebacterium hydrocarboclastus, belongs to this class of therapeutic agents.[1] Structurally, it is closely related to chloramphenicol, differing only by the absence of two chlorine atoms in the acyl group.[1] This structural variance is believed to contribute to its comparatively lower potency, although it still maintains a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] This guide will delve into a comparative analysis of this compound, chloramphenicol, and other key protein synthesis inhibitors, focusing on their mechanisms, efficacy, and the experimental frameworks used for their evaluation.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for this compound, inferred from its structural similarity to chloramphenicol, is the inhibition of the peptidyl transferase activity on the 50S ribosomal subunit. This action effectively halts the elongation of the polypeptide chain during protein synthesis.

Signaling Pathway of Protein Synthesis Inhibition by 50S Subunit Binders

50S_Subunit Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) 50S_Subunit->Peptidyl_Transferase_Center A_Site A-Site Peptidyl_Transferase_Center->A_Site P_Site P-Site Peptidyl_Transferase_Center->P_Site Peptide_Bond_Formation Peptide Bond Formation Inhibitor This compound / Chloramphenicol Inhibitor->A_Site Binds to A-site in PTC Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->A_Site Attempts to bind Protein_Elongation Protein Chain Elongation Peptide_Bond_Formation->Protein_Elongation Inhibition->Peptide_Bond_Formation Blocks

Caption: Mechanism of protein synthesis inhibition by this compound and Chloramphenicol.

Other classes of protein synthesis inhibitors target different stages and ribosomal subunits:

  • Tetracyclines: Bind to the 30S ribosomal subunit and prevent the attachment of aminoacyl-tRNA to the A-site.

  • Macrolides (e.g., Erythromycin): Bind to the 50S ribosomal subunit and block the exit tunnel, thereby inhibiting polypeptide elongation.

  • Aminoglycosides: Bind to the 30S ribosomal subunit, causing misreading of mRNA and leading to the production of non-functional proteins.

Comparative Efficacy: A Data-Driven Analysis

Table 1: Minimum Inhibitory Concentration (MIC) of Various Protein Synthesis Inhibitors (µg/mL)

AntibioticEscherichia coliStaphylococcus aureusStreptococcus pneumoniaePseudomonas aeruginosa
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Chloramphenicol 2 - 82 - 82 - 4>128 (Resistant)
Tetracycline 1 - 160.25 - 40.25 - 8>128 (Resistant)
Erythromycin >128 (Resistant)0.12 - 20.03 - 0.5>128 (Resistant)

Note: MIC values can vary significantly depending on the specific strain and testing methodology.

Experimental Protocols

To facilitate further research and standardized comparison, this section outlines the detailed methodologies for key experiments used in the evaluation of protein synthesis inhibitors.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Experimental Workflow for In Vitro Translation Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Lysate Cell-Free Extract (e.g., E. coli S30) Mix Combine Lysate, Template, Reagents, and Inhibitor Lysate->Mix Template mRNA Template (e.g., Luciferase) Template->Mix Reagents Amino Acids, ATP, GTP, Labeled Amino Acid (e.g., 35S-Met) Reagents->Mix Inhibitor_Stock Test Compound (e.g., this compound) Inhibitor_Stock->Mix Incubation Incubate at 37°C Mix->Incubation Precipitation Precipitate Proteins (e.g., TCA precipitation) Incubation->Precipitation Measurement Measure Radioactivity (Scintillation Counting) Precipitation->Measurement

Caption: Workflow for a typical in vitro translation inhibition assay.

Protocol:

  • Preparation of Cell-Free Extract: Prepare a crude S30 extract from a suitable bacterial strain (e.g., E. coli MRE600) known for its low endogenous nuclease activity.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the S30 extract, a buffer containing ATP, GTP, an ATP regenerating system (creatine phosphate and creatine kinase), a mixture of 20 amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and the mRNA template encoding a reporter protein (e.g., luciferase).

  • Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (e.g., a known potent inhibitor like chloramphenicol).

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized proteins.

  • Quantification: Collect the protein precipitate on a filter paper, wash to remove unincorporated radiolabeled amino acids, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Logical Flow for MIC Determination via Broth Microdilution

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antibiotic in Broth Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Logical steps for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Antibiotic Dilution: Perform a serial two-fold dilution of this compound and other comparator antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Conclusion

This compound, as a structural analog of chloramphenicol, holds promise as a broad-spectrum antibacterial agent. Its mechanism of action is presumed to be the inhibition of peptidyl transferase, a well-validated target. While it is reported to be less potent than chloramphenicol, the lack of publicly available quantitative data on its ribosome binding affinity and specific MIC values against a wide range of pathogens highlights a significant gap in our understanding. The experimental protocols detailed in this guide provide a framework for generating this crucial data, which is essential for a comprehensive evaluation of this compound's therapeutic potential. Further research into its efficacy, selectivity, and potential for overcoming existing resistance mechanisms is warranted to determine its place in the arsenal of protein synthesis inhibitors.

References

In Vivo Efficacy of Corynecin III: A Comparative Analysis Against Standard-of-Care Antibiotics in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, Corynecin III has emerged as a compound of interest. Exhibiting a broad antibacterial spectrum similar to chloramphenicol, though with reportedly lower potency, its in vivo efficacy remains to be systematically validated. This guide provides a comparative framework for researchers aiming to evaluate the antibacterial activity of this compound in relevant animal models. Due to the current absence of published in vivo studies for this compound, this document focuses on the established efficacy of standard-of-care antibiotics, linezolid and vancomycin, against critical pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE). The presented data and protocols serve as a benchmark for the future preclinical development of this compound and other novel antibacterial candidates.

Comparative Efficacy of Standard Antibiotics in Animal Models

The following tables summarize the in vivo efficacy of linezolid and vancomycin in various animal infection models. These data provide a quantitative baseline for assessing the potential of new antibacterial agents.

Table 1: Efficacy of Linezolid and Vancomycin in Murine Sepsis and Bacteremia Models

ParameterLinezolidVancomycinAnimal ModelBacterial StrainKey Findings
Survival Rate 85%[1]40-45%[1]Immunocompromised MouseVISALinezolid significantly improved survival compared to vancomycin and teicoplanin.[1]
Bacterial Load Reduction (Blood) ~2.34 log10 CFU/mL[2]~1.84 log10 CFU/mL[2]Immunocompetent MouseMRSACeftaroline fosamil and daptomycin showed slightly better or similar efficacy to linezolid and vancomycin.[2]
Bacterial Load Reduction (Peritoneal Fluid) Comparable to vancomycinComparable to linezolidMurine Peritonitis ModelGISALinezolid achieved higher rates of blood sterilization.[3]

Table 2: Efficacy of Linezolid and Vancomycin in Murine Pneumonia Models

ParameterLinezolidVancomycinAnimal ModelBacterial StrainKey Findings
Mortality Rate 25% (treatment at 1.5h)[4][5]83-100%[4][5]Rabbit Necrotizing PneumoniaMRSA (USA300)Early linezolid treatment significantly suppressed exotoxin synthesis and improved survival.[4][5]
Bacterial Load Reduction (Lungs) Significant decrease[1]No significant reduction[1]Mouse Hematogenous Pulmonary InfectionMRSALinezolid significantly reduced MRSA numbers compared to vancomycin.[1]
PVL Toxin Reduction (Lungs) 83% reduction[4][5]43% reduction[5]Rabbit Necrotizing PneumoniaMRSA (USA300)Linezolid was more effective at reducing toxin production.[4][5]

Table 3: Efficacy of Linezolid in a Murine Foreign-Body Infection Model

ParameterLinezolid (monotherapy)Linezolid + RifampinAnimal ModelBacterial StrainKey Findings
Bacterial Load Reduction (Planktonic) 1.2-1.7 log10 CFU/mL[6]≥3 log10 CFU[6]Guinea Pig Cage ImplantMRSACombination therapy was more effective in reducing planktonic bacteria.[6]
Eradication of Cage-Associated Infection Ineffective50-60% cure rate[6]Guinea Pig Cage ImplantMRSACombination therapy was necessary for eradicating implant-associated infection.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and translation of preclinical findings. Below are representative methodologies for key animal infection models used in the evaluation of antibacterial agents.

Murine Sepsis Model

This model evaluates the efficacy of an antimicrobial agent in a systemic infection.

  • Animal Strain: BALB/c mice (or other appropriate strain), 6-8 weeks old.

  • Bacterial Strain: Clinically relevant strain of MRSA or VRE.

  • Infection:

    • Induce neutropenia in mice through intraperitoneal (i.p.) injection of cyclophosphamide.[7]

    • Culture the bacterial strain to mid-logarithmic phase.

    • Inoculate mice via i.p. injection with a bacterial suspension (e.g., 10^7 CFU/mouse) to induce peritonitis and subsequent sepsis.[3]

  • Treatment:

    • Administer the test compound (e.g., this compound) and comparator antibiotics (e.g., linezolid, vancomycin) at various doses via a relevant route (e.g., intravenous, subcutaneous, or oral) at specified time points post-infection (e.g., 2 and 12 hours).[2]

  • Endpoints:

    • Monitor survival rates over a defined period (e.g., 7 days).[8]

    • At selected time points, collect blood and peritoneal fluid for bacterial load determination (CFU counts).[3]

    • Assess inflammatory markers in serum (e.g., cytokines).

Murine Pneumonia Model

This model assesses the efficacy of an antimicrobial in a localized lung infection.

  • Animal Strain: C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

  • Bacterial Strain: A respiratory pathogen such as S. aureus (MRSA) or Klebsiella pneumoniae.

  • Infection:

    • Anesthetize mice.

    • Instill a bacterial suspension (e.g., 1-5 x 10^8 CFU in 50 µL of PBS) intranasally or intratracheally.[9]

  • Treatment:

    • Initiate treatment at a specified time post-infection. Administration can be via inhalation, subcutaneous injection, or other appropriate routes.

  • Endpoints:

    • Monitor survival and body weight.

    • At designated time points, harvest lungs for bacterial load quantification (CFU/gram of tissue).[8]

    • Perform histopathological analysis of lung tissue to assess inflammation and tissue damage.

Murine Wound Infection Model

This model is used to evaluate the efficacy of topical or systemic antimicrobial agents on skin and soft tissue infections.

  • Animal Strain: SKH1 hairless mice (or other appropriate strain).

  • Bacterial Strain: S. aureus (MRSA).

  • Infection:

    • Create a full-thickness excisional wound on the dorsum of the mouse.[7]

    • Inoculate the wound bed with a bacterial suspension (e.g., 10^8 CFU/mL).

    • Cover the wound with a semi-occlusive dressing.[7]

  • Treatment:

    • Apply topical formulations directly to the wound or administer systemic antibiotics.

  • Endpoints:

    • Measure wound size over time to assess healing.

    • Quantify bacterial burden in the wound tissue at various time points.

    • Use bioluminescent bacterial strains for real-time monitoring of infection.

Proposed Mechanism of Action and Experimental Workflow

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

This compound is structurally similar to chloramphenicol and is believed to act by inhibiting bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit and preventing the formation of peptide bonds.

G cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit dissociates to 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Protein Protein Synthesis 50S_Subunit->Protein catalyzes peptide bond formation No_Protein Inhibition of Protein Synthesis 50S_Subunit->No_Protein prevents peptide bond formation mRNA mRNA mRNA->30S_Subunit binds tRNA Aminoacyl-tRNA tRNA->50S_Subunit binds to A-site Corynecin_III This compound Corynecin_III->50S_Subunit binds to

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vivo Validation

The following workflow outlines the key steps for the preclinical in vivo validation of a novel antibacterial compound like this compound.

G Start In Vitro Characterization (MIC, MBC) Animal_Model Select Relevant Animal Model (Sepsis, Pneumonia, Wound) Start->Animal_Model Dose_Ranging Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Animal_Model->Dose_Ranging Efficacy_Study Comparative Efficacy Study Dose_Ranging->Efficacy_Study Data_Analysis Data Analysis and Endpoint Evaluation Efficacy_Study->Data_Analysis Controls Include Vehicle and Standard-of-Care Controls (Linezolid, Vancomycin) Efficacy_Study->Controls Conclusion Go/No-Go Decision for Further Development Data_Analysis->Conclusion

Caption: In vivo validation workflow for a new antibacterial agent.

References

Comparative Analysis of Corynecin III and Corynecin I/II: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of a series of chloramphenicol-like antibiotics, the Corynecins, reveals variations in their antibacterial potency. This guide provides a comparative analysis of Corynecin III against its closely related counterparts, Corynecin I and II, with a focus on their chemical structures, antibacterial efficacy, and underlying mechanisms of action.

The Corynecin complex, a group of naturally occurring acyl nitrophenylpropylamines, was first isolated from Corynebacterium hydrocarboclastus. These compounds are structurally analogous to chloramphenicol, a broad-spectrum antibiotic, and exhibit similar biological activities. This analysis delves into the key differences and similarities between Corynecin I, II, and III to inform further research and drug development.

Chemical Structure and Properties

Corynecin I, II, and III share a common p-nitrophenylserinol backbone but differ in the N-acyl group attached to the molecule. This variation in the acyl chain is the primary determinant of their differing biological activities.

  • Corynecin I: Possesses an N-acetyl group (CH₃CO-). Its chemical formula is C₁₁H₁₄N₂O₅.

  • Corynecin II: Features an N-propionyl group (CH₃CH₂CO-). Its chemical formula is C₁₂H₁₆N₂O₅.

  • This compound: Contains an N-isobutyryl group ((CH₃)₂CHCO-). Its chemical formula is C₁₃H₁₈N₂O₅.[1]

The structural similarity of this compound to chloramphenicol is notable, with the key distinction being the absence of the two chlorine atoms in the acyl group, which are present in chloramphenicol.[2]

Table 1: Chemical Properties of Corynecin I, II, and III

CompoundChemical FormulaN-Acyl Group
Corynecin I C₁₁H₁₄N₂O₅Acetyl
Corynecin II C₁₂H₁₆N₂O₅Propionyl
This compound C₁₃H₁₈N₂O₅Isobutyryl

Comparative Antibacterial Performance

All three Corynecins demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. However, their potency varies, as indicated by Minimum Inhibitory Concentration (MIC) values.

Published data indicates that Corynecin I and II have MIC values ranging from 5.2 to 83 µg/ml against various bacterial strains. This compound is also reported to have a broad antibacterial spectrum similar to chloramphenicol but is less potent.[2]

Table 2: Antibacterial Spectrum and Efficacy (Qualitative Comparison)

CompoundAntibacterial SpectrumRelative Potency
Corynecin I Broad (Gram-positive and Gram-negative)Moderate
Corynecin II Broad (Gram-positive and Gram-negative)Moderate
This compound Broad (Gram-positive and Gram-negative)Less potent than chloramphenicol

Mechanism of Action

The primary mechanism of action for the Corynecin family of antibiotics, akin to chloramphenicol, is the inhibition of bacterial protein synthesis .

These molecules bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding event obstructs the crucial step of peptide bond formation during the elongation phase of protein synthesis, ultimately leading to a bacteriostatic effect where bacterial growth and multiplication are halted.

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S Peptidyl_Transferase_Center Peptidyl Transferase Center 50S->Peptidyl_Transferase_Center 30S 30S Corynecin Corynecin Corynecin->50S Binds to Inhibition Inhibition Corynecin->Inhibition Protein_Synthesis Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis Catalyzes Inhibition->Protein_Synthesis Blocks G cluster_bacterium Bacterial Cell Corynecin_in Corynecin (intracellular) Ribosome Ribosome Corynecin_in->Ribosome Binds to CAT_enzyme Chloramphenicol Acetyltransferase (CAT) Corynecin_in->CAT_enzyme Substrate for Efflux_Pump Efflux Pump Corynecin_in->Efflux_Pump Substrate for Inactive_Corynecin Inactive Acetylated Corynecin CAT_enzyme->Inactive_Corynecin Inactivates to Corynecin_out Corynecin (extracellular) Efflux_Pump->Corynecin_out Expels from cell Corynecin_out->Corynecin_in Enters cell G Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of Corynecins in 96-well plates Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate plates with bacterial suspension Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Visually inspect for turbidity (growth) Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End G Start Start Prepare_Extract Prepare bacterial cell-free extract (S30) Start->Prepare_Extract Setup_Reaction Set up reaction mixtures with - S30 extract - mRNA (e.g., luciferase) - Amino acids - Corynecins (test) or control Prepare_Extract->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Measure_Activity Measure reporter protein activity (e.g., luminescence) Incubate->Measure_Activity Analyze_Data Compare activity in the presence and absence of Corynecins Measure_Activity->Analyze_Data End End Analyze_Data->End

References

Confirming the Ribosomal Binding Site of Corynecin III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the binding site of Corynecin III, a bacteriostatic antibiotic, on the bacterial ribosome. Due to the limited availability of direct high-resolution structural and quantitative binding data for this compound in publicly accessible literature, this guide leverages the extensive experimental data available for its close structural and functional analog, chloramphenicol. The methodologies presented here are directly applicable to the investigation of this compound and provide a robust roadmap for its characterization.

Introduction to this compound and its Presumed Mechanism of Action

This compound is a naturally occurring antibiotic that shares a structural scaffold with chloramphenicol, a well-characterized inhibitor of protein synthesis.[1] Like chloramphenicol, this compound is presumed to exert its bacteriostatic effect by targeting the bacterial ribosome, specifically the 50S large subunit. The primary binding site is expected to be within the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. By binding to the PTC, these antibiotics sterically hinder the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the elongation of the nascent polypeptide chain.[2][3] While this compound is reported to have a similar antibacterial spectrum to chloramphenicol, it is generally considered to be less potent.

Comparative Binding Data: Chloramphenicol as a Reference

The following table summarizes the binding affinity and inhibitory concentration of chloramphenicol, which can be used as a benchmark for future studies on this compound.

CompoundTargetMethodKd (app)IC50Reference
ChloramphenicolE. coli 70S RibosomeFluorescence Polarization2.8 ± 0.4 µM-[4]
Chloramphenicolin vitro translationCell-free protein synthesis-~1-10 µM

Experimental Protocols for Binding Site Confirmation

To definitively confirm the binding site of this compound and quantify its interaction with the ribosome, the following experimental protocols are recommended. These methods have been successfully employed to characterize the binding of chloramphenicol and its analogs.

Ribosome Binding Affinity Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound (this compound) to displace a fluorescently labeled probe from its ribosomal binding site. Fluorescently labeled erythromycin (BODIPY-ERY) is a suitable probe as its binding site on the 50S subunit partially overlaps with that of chloramphenicol.

Protocol:

  • Preparation of Reagents:

    • Purified E. coli 70S ribosomes.

    • BODIPY-ERY stock solution.

    • This compound and Chloramphenicol (as a control) stock solutions in a suitable solvent (e.g., DMSO).

    • Assay buffer: 20 mM HEPES-KOH (pH 7.6), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT.

  • Assay Procedure:

    • In a 384-well plate, combine purified 70S ribosomes (final concentration ~25 nM) and BODIPY-ERY (final concentration ~5 nM) in the assay buffer.

    • Incubate at room temperature for 30 minutes to allow for probe binding.

    • Add serial dilutions of this compound or chloramphenicol to the wells.

    • Incubate for an additional 2 hours to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the apparent dissociation constant (Kd (app)) for this compound.

In Vitro Translation Inhibition Assay

This assay directly measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Protocol:

  • Preparation of Reagents:

    • E. coli S30 cell-free extract system.

    • DNA template encoding a reporter protein (e.g., luciferase or GFP).

    • Amino acid mixture.

    • Energy source (ATP, GTP).

    • This compound and Chloramphenicol stock solutions.

  • Assay Procedure:

    • Assemble the in vitro transcription-translation reaction mixture according to the manufacturer's instructions.

    • Add serial dilutions of this compound or chloramphenicol.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Quantify the amount of synthesized reporter protein (e.g., by measuring luminescence or fluorescence).

  • Data Analysis:

    • Plot the percentage of protein synthesis inhibition as a function of the drug concentration.

    • Determine the IC₅₀ value, the concentration of the drug that inhibits protein synthesis by 50%.

Structural Confirmation by X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM)

High-resolution structural methods are essential to visualize the precise interactions between this compound and the ribosome.

Protocol for X-ray Crystallography:

  • Complex Formation and Crystallization:

    • Form a complex of 70S ribosomes with mRNA, tRNA, and this compound.

    • Crystallize the complex using vapor diffusion methods. High-resolution crystals of the Thermus thermophilus 70S ribosome in complex with chloramphenicol have been obtained and serve as a good starting point.[5][6]

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using a known ribosome structure as a model.

    • Refine the model to fit the experimental data and build the this compound molecule into the electron density map.

Protocol for Cryo-EM:

  • Sample Preparation and Data Collection:

    • Prepare a solution of the 70S ribosome-Corynecin III complex.

    • Apply the sample to a cryo-EM grid and plunge-freeze in liquid ethane.

    • Collect a large dataset of particle images using a high-end transmission electron microscope.[7]

  • Image Processing and 3D Reconstruction:

    • Use single-particle analysis software to classify and align the particle images.

    • Generate a high-resolution 3D reconstruction of the ribosome-drug complex.

    • Build an atomic model of this compound into the cryo-EM density map.

Visualizing the Experimental Workflow and Binding Site

The following diagrams illustrate the key experimental workflow for confirming the binding site and the logical relationship of the components involved in the binding of chloramphenicol-like antibiotics to the ribosome.

experimental_workflow cluster_biochemical Biochemical Assays cluster_structural Structural Analysis binding_assay Fluorescence Polarization Binding Assay data Quantitative Data (Kd, IC50) binding_assay->data inhibition_assay In Vitro Translation Inhibition Assay inhibition_assay->data crystallography X-ray Crystallography structure High-Resolution Structure of Binding Site crystallography->structure cryo_em Cryo-Electron Microscopy cryo_em->structure start This compound start->binding_assay start->inhibition_assay start->crystallography start->cryo_em ribosome Bacterial Ribosome (70S) ribosome->binding_assay ribosome->inhibition_assay ribosome->crystallography ribosome->cryo_em

Caption: Experimental workflow for characterizing the ribosomal binding of this compound.

binding_site_pathway cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) (23S rRNA) inhibition Inhibition of Peptide Bond Formation PTC->inhibition ExitTunnel Nascent Peptide Exit Tunnel decoding_center Decoding Center (16S rRNA) corynecin This compound / Chloramphenicol corynecin->PTC Binds to A-site within PTC corynecin->inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->PTC Attempts to bind to A-site

References

A Comparative Analysis of Synthetic vs. Natural Corynecin III: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Look at a Promising Chloramphenicol Analog

Corynecin III, a naturally occurring analog of chloramphenicol, has garnered interest within the scientific community for its broad-spectrum antibacterial activity. While less potent than its well-known counterpart, its distinct chemical structure—lacking the two chlorine atoms found in chloramphenicol's acyl group—presents a unique profile for antimicrobial research and development. This guide provides a side-by-side comparison of synthetic and naturally derived this compound, offering insights into its production, mechanism of action, and biological performance, based on available scientific literature.

I. Physicochemical and Biological Properties

PropertyNatural this compoundSynthetic this compound
Source Produced by microorganisms such as Corynebacterium hydrocarboclastus and Streptomyces venezuelae.Chemically synthesized, potentially from precursors like p-nitrophenylserinol.
Purity Purity is dependent on the efficiency of the extraction and purification process from the fermentation broth. May contain related Corynecin compounds or other metabolites.Purity is determined by the success of the synthetic route and subsequent purification steps. May contain residual reactants, solvents, or stereoisomers.
Biological Activity Exhibits a broad antibacterial spectrum, active against both Gram-positive and Gram-negative bacteria, though it is noted to be less potent than chloramphenicol.Expected to have the same intrinsic biological activity as the natural form, assuming identical chemical structure and stereochemistry.

II. Antimicrobial Performance: A Lack of Direct Comparison

A critical gap in the current body of research is the absence of studies that directly compare the antimicrobial efficacy of synthetic and natural this compound using standardized assays. While the antibacterial spectrum of natural this compound is established, quantitative data, such as Minimum Inhibitory Concentration (MIC) values from a single study evaluating both forms against a panel of bacterial strains, is not available. Such a study would be invaluable for determining if subtle differences in impurity profiles between the two forms have any significant impact on their biological activity.

III. Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As an analog of chloramphenicol, this compound is understood to exert its antibacterial effect by inhibiting protein synthesis in bacteria. This mechanism involves the binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). By occupying this critical site, this compound interferes with the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting polypeptide chain elongation. This disruption of protein synthesis is ultimately lethal to the bacterial cell.

Corynecin_III_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_ptc Peptidyl Transferase Center (PTC) 50S_subunit 50S Subunit 30S_subunit 30S Subunit A_site A-site Peptide_bond Peptide Bond Formation A_site->Peptide_bond Binding blocked P_site P-site P_site->Peptide_bond Corynecin_III This compound Corynecin_III->A_site Binds to A-site within PTC aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind Protein_synthesis Protein Synthesis Inhibition Peptide_bond->Protein_synthesis Is Inhibited

Figure 1. Mechanism of action of this compound.

IV. Experimental Protocols

A. Protocol for Isolation and Purification of Natural this compound

A general procedure for the isolation of this compound from a bacterial culture, such as Corynebacterium hydrocarboclastus, would involve the following steps. It should be noted that optimization of culture conditions and purification steps would be necessary for high-yield production.

Natural_Corynecin_Workflow Start Inoculation of Corynebacterium hydrocarboclastus Fermentation Fermentation in Optimized Medium Start->Fermentation Centrifugation Separation of Biomass (Centrifugation) Fermentation->Centrifugation Extraction Solvent Extraction of Supernatant (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Purification by Chromatography (e.g., Silica Gel, HPLC) Concentration->Chromatography Characterization Structural Characterization (NMR, MS) Chromatography->Characterization End Pure Natural This compound Characterization->End

Figure 2. Workflow for natural this compound isolation.

B. Protocol for Total Synthesis of this compound
C. Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium. This method can be applied to both natural and synthetic forms of the compound to allow for a direct comparison.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of this compound Dilutions: A series of twofold dilutions of this compound (both natural and synthetic) are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension. Control wells (no antibiotic and no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at the optimal growth temperature for the test bacterium for 16-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

MIC_Workflow Start Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Start->Inoculation Dilution Serial Dilution of This compound (Synthetic & Natural) Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Reading Read and Record MIC Values Incubation->Reading End Comparative MIC Data Reading->End

Figure 3. Workflow for MIC determination.

V. Conclusion and Future Directions

This compound remains a compound of interest due to its relationship with chloramphenicol and its broad antibacterial activity. While the fundamental biological and chemical properties of synthetic and natural this compound are expected to be identical, the lack of direct comparative studies is a significant knowledge gap. Future research should prioritize a head-to-head comparison of the antimicrobial efficacy of highly purified synthetic and natural this compound against a diverse panel of clinically relevant bacteria. Furthermore, the development and publication of a robust and accessible total synthesis protocol would greatly facilitate further investigation into this and other related compounds, potentially leading to the development of novel antimicrobial agents.

Validating the Specificity of Corynecin III's Antibacterial Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antibacterial specificity of Corynecin III. It offers a comparative analysis with established antibiotics, Chloramphenicol and Linezolid, and furnishes detailed experimental protocols to enable researchers to generate critical supporting data.

Comparative Antibacterial Spectrum and Potency

A crucial step in validating a new antibacterial agent is to determine its spectrum of activity and relative potency against a panel of clinically relevant bacteria. This compound is structurally similar to Chloramphenicol and is suggested to possess a broad antibacterial spectrum, though it is reported to be less potent. To quantify this, a comparative analysis of Minimum Inhibitory Concentrations (MICs) is essential.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Bacterial SpeciesGram StainThis compoundChloramphenicolLinezolid
Staphylococcus aureusGram-positiveData not available1 - 12.50.5 - 4
Streptococcus pneumoniaeGram-positiveData not available2 - 80.5 - 2
Enterococcus faecalisGram-positiveData not available8 - 321 - 4
Escherichia coliGram-negativeData not available2 - 8>100
Pseudomonas aeruginosaGram-negativeData not available>128>100
Haemophilus influenzaeGram-negativeData not available0.25 - 28 - 32

Note: The table above presents a compilation of generally reported MIC ranges for Chloramphenicol and Linezolid. Specific values can vary depending on the bacterial strain and testing conditions. Crucially, there is a lack of publicly available, comprehensive MIC data for this compound. The experimental protocols provided in this guide are intended to empower researchers to generate this vital data.

Cytotoxicity Profile: A Measure of Specificity

An ideal antibacterial agent exhibits high potency against bacterial targets while demonstrating minimal toxicity to mammalian cells. This specificity is a critical determinant of its therapeutic potential. Cytotoxicity is typically assessed by determining the half-maximal inhibitory concentration (IC50) against various mammalian cell lines.

Table 2: Comparative Cytotoxicity (IC50) in µM

Cell LineCell TypeThis compoundChloramphenicolLinezolid
HEK293Human Embryonic KidneyData not available~3000>100
HepG2Human Liver CancerData not available>100>100
JurkatHuman T-lymphocyteData not available~150>100

Note: The IC50 values for Chloramphenicol and Linezolid can vary significantly based on the cell line, exposure time, and assay conditions. There is a critical need to establish the cytotoxicity profile of this compound through rigorous experimental evaluation.

Experimental Protocols

To facilitate the generation of comparative data for this compound, detailed protocols for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of this compound, Chloramphenicol, and Linezolid in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. Leave a column with broth only as a growth control.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after adding 50 µL of the diluted inoculum.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Assessment of Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.

Protocol: MTT Assay

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Chloramphenicol, and Linezolid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Experimental Workflows and Mechanisms

To provide a clear visual representation of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions B Prepare 96-well Plate (Serial Dilutions) A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 16-20 hours D->E F Read Plate for Visible Growth E->F G Determine MIC F->G Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed Mammalian Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

The Synergistic Potential of Corynecin III: An Unexplored Frontier in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite its structural similarity to the broad-spectrum antibiotic chloramphenicol, a comprehensive review of published scientific literature reveals a significant gap in our understanding of the synergistic effects of Corynecin III with other antimicrobial agents. To date, no specific studies detailing the combined antibacterial activity of this compound have been identified, leaving its potential in combination therapies as an open and intriguing question for the scientific community.

This compound, a member of the corynecin complex, exhibits a broad antibacterial spectrum, targeting both Gram-positive and Gram-negative bacteria.[1] However, its potency is generally considered to be lower than that of chloramphenicol.[1] While the mechanism of action of chloramphenicol is well-established, involving the inhibition of bacterial protein synthesis, the specific molecular interactions and pathways affected by this compound, particularly in combination with other drugs, remain uninvestigated.

The exploration of synergistic relationships between antimicrobial agents is a critical area of research in the fight against multidrug-resistant pathogens. A synergistic interaction, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to more effective treatments, reduced dosages, and a lower likelihood of resistance development. Standard methodologies for evaluating such interactions, including the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index, are well-established and routinely used in antimicrobial research. An FIC index of ≤0.5 is typically indicative of synergy.

Given the precedent of chloramphenicol's involvement in synergistic combinations, for instance with the bacteriocin haloduracin against clinically important Gram-positive bacteria, it is plausible that this compound could also exhibit beneficial interactions with other antimicrobial classes. Potential areas of investigation could include its combination with:

  • β-lactam antibiotics: To assess for enhanced activity against resistant strains.

  • Aminoglycosides: To explore potential for increased uptake or inhibition of resistance mechanisms.

  • Glycopeptides: To investigate effects on cell wall synthesis and permeability.

  • Antimicrobial peptides: To examine potential for membrane disruption and enhanced intracellular access.

The absence of data on the synergistic effects of this compound presents a valuable opportunity for researchers in drug discovery and development. Future studies employing standardized methodologies are essential to elucidate the potential of this compound in combination therapies and to identify novel strategies for combating bacterial infections.

Experimental Protocols for Future Investigations

For researchers venturing into this unexplored territory, the following established protocols for assessing antimicrobial synergy are recommended:

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second antimicrobial agent in an appropriate solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both agents. Typically, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the second agent are made along the y-axis. Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism and dilute it to the desired final concentration in the appropriate broth medium.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well using the formula:

    • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

  • Synergy Interpretation: Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Agent A + FIC of Agent B. The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Potential Signaling Pathways and Experimental Workflows

While no specific signaling pathways for this compound's synergistic action have been described, a logical experimental workflow to investigate this would involve a multi-step approach.

Experimental_Workflow A Initial Screening: Checkerboard Assay B Confirmation: Time-Kill Assays A->B Synergistic Hits C Mechanism of Action Studies B->C Confirmed Synergy D Transcriptomic/Proteomic Analysis C->D E Membrane Permeability Assays C->E F Efflux Pump Inhibition Assays C->F G Identification of Synergistic Mechanisms D->G E->G F->G

Caption: A proposed workflow for investigating the synergistic effects of this compound.

This workflow would systematically identify synergistic combinations, confirm their bactericidal or bacteriostatic nature, and then delve into the underlying mechanisms through advanced molecular techniques. The ultimate goal would be to understand how this compound interacts with other antimicrobials at a cellular and molecular level to enhance their efficacy. The lack of current data underscores the significant potential for novel discoveries in this area.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.